5-Oxopiperazine-2-carboxylic acid hydrochloride represents a critical class of constrained peptidomimetics . Unlike flexible linear amino acids, this six-membered lactam scaffold rigidly fixes the spatial orientation of the carboxylic acid and the secondary amine. In drug discovery, this molecule serves as a "turn inducer," capable of locking peptide backbones into specific secondary structures (such as
-turns or -turns), thereby enhancing potency and metabolic stability against proteases.
This guide details the physicochemical profile, synthetic pathways, and application logic for CAS 1922857-21-3, positioning it not merely as a reagent, but as a strategic tool for structure-based drug design (SBDD).
Chemical Architecture & Physicochemical Profiling
The molecule consists of a piperazine ring oxidized at the 5-position to form a lactam (cyclic amide). The hydrochloride salt form is preferred for synthesis due to its enhanced crystallinity and water solubility compared to the zwitterionic free base.
Structural Analysis
C2-Position (Chiral Center): The carboxylic acid handle allows for C-terminal coupling. The stereochemistry (typically S or R) at this position dictates the trajectory of the attached peptide chain.
N1-Position (Secondary Amine): A nucleophilic handle for N-terminal elongation or functionalization.
C5-Position (Lactam Carbonyl): Acts as a hydrogen bond acceptor, mimicking the backbone carbonyl of a peptide bond but within a rigid ring system.
Critical: Store under inert atmosphere (Ar/N₂) to prevent hydrolysis or caking.
Melting Point
>180°C (Decomposes)
High thermal stability allows for elevated reaction temperatures if needed.
Synthetic Methodology
The synthesis of 5-oxopiperazine-2-carboxylic acid scaffolds typically employs a "cyclization-after-reductive-amination" strategy. The most robust route, validated in literature (e.g., J. Org. Chem. 2009), utilizes serine derivatives and glyoxylates.[3]
Core Synthesis Workflow (Serine Route)
This pathway is favored for its ability to control stereochemistry starting from chiral Serine.
Reductive Amination: Reaction of L-Serine methyl ester with Ethyl Glyoxylate.
Cyclization: Intramolecular attack of the secondary amine onto the ester (or activated amide formation).
Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt (CAS 1922857-21-3).
Figure 1: Synthetic logic flow for the production of the 5-oxopiperazine scaffold from chiral amino acid precursors.
Application in Drug Design: The Conformational Lock
The primary utility of CAS 1922857-21-3 is in Peptidomimetics . By replacing a standard amino acid (like Glycine or Alanine) with this scaffold, researchers can restrict the conformational freedom of a peptide.
Mechanism: The piperazinone ring forces the
(phi) and (psi) torsion angles into a narrow range, often stabilizing -turn type II or -turn geometries.
Therapeutic Utility: This restriction is crucial for designing inhibitors for proteases (e.g., Thrombin, HIV protease) or GPCR ligands where the "bioactive conformation" requires a sharp turn in the backbone.
Standard Fmoc-chemistry adaptation for incorporating CAS 1922857-21-3.
Resin Preparation: Swell Rink Amide resin in DMF (30 min).
Deprotection: Remove Fmoc from the growing chain (20% Piperidine/DMF).
Activation of Scaffold:
Dissolve 5-Oxopiperazine-2-carboxylic acid HCl (3 eq) in DMF.
Add HATU (2.9 eq) and HOAt (3 eq).
Crucial Step: Add DIPEA (6 eq) to neutralize the HCl salt and activate the carboxylic acid. (Note: The extra base is required because the starting material is a hydrochloride salt).
Coupling: Add the activated mixture to the resin. Shake for 2–4 hours.
QC Check: The secondary amine of the piperazine ring is less reactive than a primary amine. Subsequent coupling to the N1 position may require stronger conditions (e.g., PyAOP or triphosgene for urea linkages).
Figure 2: Mechanistic impact of incorporating the 5-oxopiperazine scaffold into peptide drugs.
Handling & Stability Protocols
To maintain the integrity of CAS 1922857-21-3, strict adherence to the following protocols is recommended.
Storage: Store at -20°C in a sealed container. The HCl salt is hygroscopic; exposure to ambient moisture can lead to the formation of a sticky gum, making precise weighing difficult.
Handling: Weigh quickly under dry nitrogen or argon. If the solid has clumped, it can be recrystallized from Methanol/Diethyl Ether.
Solubility Troubleshooting:
Issue: Compound does not dissolve in DMF for coupling.
Solution: The HCl salt lattice is strong. Add the required DIPEA (base) to the suspension in DMF; the free base will liberate and dissolve almost immediately.
References
Guitot, K., et al. (2009).[3] Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.[3]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid (Analogous Scaffold Data). PubChem.
Micklatcher, C., et al. (1993). Piperazinone synthesis via the intramolecular reaction of serine derivatives. Tetrahedron Letters, 34(44), 6981-6984.
Spectroscopic data of 5-Oxopiperazine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to the Spectroscopic Data of 5-Oxopiperazine-2-carboxylic acid hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 5-Oxopiperazine-2-carboxylic acid is a het...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Data of 5-Oxopiperazine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxopiperazine-2-carboxylic acid is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development.[1] Its structural rigidity and the presence of multiple functional groups—a secondary amine, a lactam (cyclic amide), and a carboxylic acid—make it an attractive building block for designing peptidomimetics and other complex molecules.[2] Accurate and comprehensive structural elucidation is paramount for its application in synthesis and pharmaceutical quality control. This guide provides a detailed analysis of the expected spectroscopic signature of 5-Oxopiperazine-2-carboxylic acid hydrochloride (C₅H₉ClN₂O₃, Mol. Weight: 180.59 g/mol ), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3] By synthesizing data from analogous structures and fundamental spectroscopic principles, this document serves as a predictive reference for the characterization of this important molecule.
Molecular Structure and Spectroscopic Implications
The unique arrangement of functional groups in 5-Oxopiperazine-2-carboxylic acid hydrochloride dictates its spectroscopic properties. The presence of a carboxylic acid, a lactam, and a protonated amine hydrochloride creates distinct electronic environments that are readily probed by various spectroscopic techniques. Understanding this structure is the first step in interpreting its spectral data.
Caption: Numbered structure of 5-Oxopiperazine-2-carboxylic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[4] For 5-Oxopiperazine-2-carboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton. The presence of the hydrochloride salt means the spectrum is typically run in a polar, deuterated solvent like D₂O or DMSO-d₆. In D₂O, exchangeable protons (N-H and O-H) will disappear.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10.0-12.0 ppm range.[5] This signal will disappear upon addition of D₂O.
Amine/Amide Protons (-NH): The two N-H protons (one amide, one protonated amine) will likely appear as broad signals, often between 7.0-9.0 ppm . Their exact chemical shift is highly dependent on solvent and concentration. These signals also disappear with D₂O exchange.
Alpha-Proton (C2-H): The proton on the chiral center (C2) is adjacent to the carboxylic acid and two nitrogen atoms. It is expected to be a multiplet (likely a doublet of doublets) in the ~4.0-4.5 ppm region.
Piperazine Ring Protons (C3-H₂, C6-H₂): The four methylene protons on the ring are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to four separate signals. They will appear as complex multiplets between 3.0-4.0 ppm . The protons on C3 are adjacent to the protonated nitrogen, while the protons on C6 are adjacent to the amide carbonyl, leading to different degrees of deshielding.
¹³C NMR Spectroscopy: Carbon Backbone
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, five distinct signals are expected.
Carbon Atom
Predicted Chemical Shift (δ) ppm
Rationale
C7 (Carboxylic Acid Carbonyl)
170 - 185
Typical range for carboxylic acid carbonyls, highly deshielded.[6]
C5 (Amide Carbonyl)
165 - 175
Typical range for amide carbonyls, slightly less deshielded than the acid.[6]
C2 (Alpha-Carbon)
50 - 65
Attached to a nitrogen and a carboxylic acid group, leading to significant deshielding.
C6 (Methylene Carbon)
40 - 50
Adjacent to an amide nitrogen and a carbonyl group.
C3 (Methylene Carbon)
35 - 45
Adjacent to two nitrogen atoms.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
Sample Preparation: Accurately weigh ~5-10 mg of 5-Oxopiperazine-2-carboxylic acid hydrochloride. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
Structural Confirmation: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.
Caption: Predicted ESI-MS fragmentation pathway.
Summary and Conclusion
The structural confirmation of 5-Oxopiperazine-2-carboxylic acid hydrochloride is reliably achieved through a combination of spectroscopic techniques. The predicted data, summarized below, provides a comprehensive fingerprint for this molecule.
Technique
Feature
Predicted Observation
¹H NMR
-COOH
Broad singlet, 10.0-12.0 ppm
C2-H
Multiplet, ~4.0-4.5 ppm
Ring CH₂
Complex multiplets, 3.0-4.0 ppm
¹³C NMR
Carbonyls (C5, C7)
165-185 ppm
Ring Carbons (C2, C3, C6)
35-65 ppm
IR
O-H (acid)
Very broad, 2500-3300 cm⁻¹
C=O (acid)
Strong, sharp, 1710-1760 cm⁻¹
C=O (amide)
Strong, sharp, 1650-1690 cm⁻¹
MS (ESI+)
[M+H]⁺
m/z ≈ 145.06
Fragments
Loss of H₂O, CO₂
This guide establishes a robust framework for the spectroscopic analysis of 5-Oxopiperazine-2-carboxylic acid hydrochloride. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently verify the identity, purity, and integrity of this compound, ensuring its suitability for applications in drug discovery and development.
References
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. [Link]
PubMed. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Limbach, M., et al. (2009). Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics and Templates. Organic & Biomolecular Chemistry. [Link]
SlidePlayer. (n.d.). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. [Link]
HILARI S. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications. [Link]
National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
Chiral Synthesis of 5-Oxopiperazine-2-carboxylic Acid Hydrochloride: A Technical Guide
This guide details the chiral synthesis of 5-Oxopiperazine-2-carboxylic acid hydrochloride (also known as 5-oxo-2-piperazinecarboxylic acid or 5-oxo-PCA).[1] It focuses on two primary methodologies: a Chiral Pool Approac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chiral synthesis of 5-Oxopiperazine-2-carboxylic acid hydrochloride (also known as 5-oxo-2-piperazinecarboxylic acid or 5-oxo-PCA).[1] It focuses on two primary methodologies: a Chiral Pool Approach using L-Serine (ideal for laboratory scale and high enantiomeric purity) and an Industrial Asymmetric Hydrogenation route (ideal for scalability).[1][2]
Executive Summary
5-Oxopiperazine-2-carboxylic acid (5-oxo-PCA) is a critical constrained peptidomimetic scaffold.[1] It serves as a conformationally restricted analogue of the dipeptide Gly-Asp (or Asp-Gly depending on substitution) and is a key intermediate in the synthesis of beta-lactamase inhibitors, glutamate receptor modulators, and protease inhibitors.[1][2]
Achieving high enantiomeric excess (ee) is paramount, as the biological activity is strictly governed by the configuration at the C2 position.[1][2] This guide presents the (S)-enantiomer synthesis, but the protocols are applicable to the (R)-enantiomer by substituting the starting material.
Key Synthetic Challenges
Regioselectivity: Distinguishing between the 5-oxo and 6-oxo isomers during cyclization.
Racemization: Preventing epimerization at the C2 chiral center, particularly during strong base treatments or high-temperature cyclizations.[1][2]
Salt Formation: Isolating the stable hydrochloride salt from the zwitterionic free base.[2]
Retrosynthetic Analysis
The structural core can be disconnected via two distinct strategic pathways:
Strategy A (Chiral Pool): Utilizing L-Serine as the source of chirality.[2] The synthesis involves a "nitrogen-source" insertion (reductive amination) followed by an intramolecular cyclization.[1][2] This method ensures optical purity is retained from the natural amino acid.[2]
Strategy B (Asymmetric Hydrogenation): Reducing the aromatic precursor 5-hydroxypyrazine-2-carboxylic acid .[2] This is the preferred industrial route, utilizing chiral Rhodium or Ruthenium catalysts to induce stereochemistry during the saturation of the pyrazine ring.[1][2]
Figure 1: Retrosynthetic disconnection showing Chiral Pool (Green) and Industrial (Red) pathways.[1][2]
Detailed Experimental Protocols
Route A: Chiral Pool Synthesis from L-Serine
Reference: Guitot, K., et al. J. Org.[1][2] Chem. 2009, 74, 8433.[1][2]
This route is recommended for research and development (R&D) due to the low cost of reagents and high fidelity of the chiral center.[2]
Step 1: Reductive Amination
Reaction of L-Serine methyl ester with ethyl glyoxylate.
Reagents: L-Serine methyl ester hydrochloride, Ethyl glyoxylate (50% in toluene), NaBH(OAc)3 or NaBH3CN, TEA, DCM.[1][2]
Mechanism: Formation of an imine intermediate followed by in situ hydride reduction.[2]
Protocol:
Dissolve L-Serine methyl ester HCl (10.0 g, 64 mmol) in dry DCM (150 mL) and add Triethylamine (1.1 eq) to liberate the free amine.[1][2]
Add Ethyl glyoxylate (1.1 eq) dropwise at 0°C. Stir for 1 hour to allow imine formation.
Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in portions.
Stir at room temperature (RT) for 16 hours.
Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2] Dry organic layer over MgSO4 and concentrate.[1][2][3][4]
To facilitate cyclization and prevent side reactions, the nitrogen is protected (Boc), and the serine hydroxyl group is activated.[1][2]
Reagents: Boc2O, MsCl (Methanesulfonyl chloride), TEA, NaH (or tBuOK).[1][2]
Protocol:
Boc Protection: Treat the crude amine from Step 1 with Boc2O (1.2 eq) and TEA in DCM.[1][2] Isolate the N-Boc intermediate.[2][3][5][6]
Mesylation: Dissolve the N-Boc intermediate in DCM/Pyridine. Add MsCl (1.2 eq) at 0°C to activate the primary alcohol.[1][2]
Cyclization: Dissolve the mesylate in dry THF. Add NaH (1.2 eq, 60% dispersion) at 0°C. The amide enolate (or carbamate anion) displaces the mesylate to close the ring.[1][2]
Yield: ~60-70% over 3 steps.
Step 3: Global Deprotection and Salt Formation [2]
Reagents: 4M HCl in Dioxane.
Protocol:
Dissolve the N-Boc-5-oxopiperazine-2-carboxylic acid ester in 4M HCl/Dioxane .
Stir at RT for 2-4 hours. The ester hydrolysis may require water or a separate LiOH step followed by acidification if the HCl conditions are too mild for the ester.[2]
Optimized Salt Formation: If the ester is hydrolyzed separately (LiOH/THF/H2O), acidify the aqueous layer to pH 1 with conc.[1][2] HCl and lyophilize.
Recrystallization: Dissolve the crude solid in minimum hot water/ethanol and cool to 4°C.
Route B: Industrial Asymmetric Hydrogenation
Reference: US Patent 5945534; J. Org.[2] Chem. 2009, 74, 8433 (Context).[1][2]
This route uses a heterogeneous or homogeneous catalyst to reduce the aromatic pyrazine ring.[2]
Diagnostic: Lack of aromatic protons confirms reduction/cyclization.[2]
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the Chiral Pool synthesis (Route A).
References
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009).[1][2] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics. Journal of Organic Chemistry, 74(21), 8433–8436.[1][2]
Rossen, K., et al. (1998).[1][2][8] Enantioselective preparation of the key chiral building block piperazine in the synthesis of the HIV protease inhibitor Crixivan. Tetrahedron Letters, 39, 6823.[1][2][8]
Fuchs, R. (1999).[1][2] Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S. Patent No.[1][2] 5,945,534.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2]
Limbach, M., et al. (2009).[1][2] Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates. Organic & Biomolecular Chemistry, 7(16), 3338-3342.[1][2]
Mechanism of action of 5-oxopiperazine-2-carboxylic acid analogs
An In-Depth Technical Guide to the Mechanism of Action of Piperazine-2-Carboxylic Acid Analogs as Cholinesterase Inhibitors Authored by: A Senior Application Scientist Abstract The piperazine-2-carboxylic acid scaffold h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mechanism of Action of Piperazine-2-Carboxylic Acid Analogs as Cholinesterase Inhibitors
Authored by: A Senior Application Scientist
Abstract
The piperazine-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent cholinesterase inhibitors for the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action of these analogs, focusing on their dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). We will delve into the intricate molecular interactions governing their inhibitory activity, explore the structure-activity relationships that dictate their potency and selectivity, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of compounds.
Introduction: The Cholinergic Hypothesis and the Rise of Piperazine Analogs
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD symptoms is based on the "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients.[1] The enzymes responsible for the hydrolysis of ACh in the synaptic cleft are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] While AChE is the primary regulator of ACh levels under normal physiological conditions, BChE's role becomes more prominent as AD progresses.[2] Therefore, inhibiting both AChE and BChE presents a more comprehensive approach to enhancing cholinergic neurotransmission.
The piperazine-2-carboxylic acid core has proven to be a versatile scaffold for designing dual-target inhibitors. Its inherent structural features allow for modifications that can optimize interactions with the active sites of both cholinesterases. This guide will focus on a specific class of these compounds, the 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, to illustrate their mechanism of action.
Core Mechanism of Action: Dual Inhibition of Acetylcholinesterase and Butyrylcholinesterase
The primary mechanism by which piperazine-2-carboxylic acid analogs exert their therapeutic effect is through the inhibition of AChE and BChE. By blocking the active sites of these enzymes, the analogs prevent the breakdown of acetylcholine, thereby increasing its concentration and duration of action in the synaptic cleft. This enhanced cholinergic activity helps to alleviate the cognitive symptoms associated with Alzheimer's disease.[1]
Kinetic studies, often employing Lineweaver-Burk plot analysis, have demonstrated that many of these piperazine derivatives act as competitive or mixed-type inhibitors of both AChE and BChE.[2][3][4] This indicates that they bind to the active site of the free enzyme and, in the case of mixed inhibition, also to the enzyme-substrate complex.[3][5]
Molecular Interactions with Cholinesterase Active Sites
The active site of cholinesterases is located at the bottom of a deep and narrow gorge and comprises two main sites: the catalytic active site (CAS) and the peripheral anionic site (PAS).[6][7] Molecular docking and dynamics simulations have provided invaluable insights into how piperazine-2-carboxylic acid analogs interact with these sites.[2][8]
Catalytic Active Site (CAS): The CAS contains the catalytic triad (Ser, His, and Glu in AChE) responsible for acetylcholine hydrolysis. The piperazine core and its substituents can form crucial interactions within the CAS, including:
Hydrogen Bonding: The carboxylic acid or amide functionalities can form hydrogen bonds with key amino acid residues.
Hydrophobic Interactions and π-π Stacking: The benzyl groups of the 1,4-bisbenzylpiperazine scaffold can engage in hydrophobic and π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan and tyrosine.[7][8]
Peripheral Anionic Site (PAS): The PAS is located at the entrance of the active site gorge and is involved in substrate trafficking and allosteric modulation of the enzyme. Binding to the PAS is particularly relevant in the context of Alzheimer's disease, as this site is also implicated in the aggregation of β-amyloid peptides, a hallmark of the disease.[9] Piperazine analogs can interact with the PAS, potentially offering a dual benefit of enhancing cholinergic transmission and preventing amyloid plaque formation.[6][9]
The following diagram illustrates the general binding mode of a 1,4-bisbenzylpiperazine-2-carboxylic acid analog within the active site of a cholinesterase enzyme.
Caption: Binding of a piperazine analog to cholinesterase.
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of piperazine-2-carboxylic acid analogs are highly dependent on the nature and position of substituents on the core structure.
Substituents on the Benzyl Rings: Electron-withdrawing or electron-donating groups on the benzyl rings can significantly influence the binding affinity.[1] For instance, halogen substitutions can enhance hydrophobic interactions within the active site.[7]
Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or hydroxamic acids can modulate the inhibitory profile, often shifting the selectivity between AChE and BChE.[2] For example, some studies have shown that hydroxamic acid derivatives exhibit potent and selective inhibition of BChE.[2]
Stereochemistry: The stereochemistry of the chiral center at the 2-position of the piperazine ring can also impact biological activity.
The following table summarizes the inhibitory activities of a representative series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives.
Compound
R1 (Position on Benzyl Ring)
R2 (Position on Benzyl Ring)
AChE Ki (μM)
BChE Ki (nM)
4c
4-Cl
4-Cl
10.18 ± 1.00
-
7b
2-Cl
2-Cl
-
1.6 ± 0.08
Donepezil (Reference)
-
-
-
12,500
Tacrine (Reference)
-
-
-
17.3
Data adapted from a study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives.[2][8]
Experimental Protocols
Synthesis of 1,4-bisbenzylpiperazine-2-carboxylic acid esters
The synthesis of the piperazine core is a critical first step in generating a library of analogs for screening.
Protocol:
Step 1: Diamine Formation: Condense 1,2-diaminoethane with two equivalents of the desired aromatic aldehyde in methanol at room temperature.[2]
Step 2: Reduction: Reduce the resulting diimine with sodium borohydride (NaBH4) in methanol at room temperature to afford the corresponding diamine.[2]
Step 3: Cyclization: Cyclize the diamine with ethyl 2,3-dibromopropionate in refluxing toluene in the presence of triethylamine to yield the target 1,4-bisbenzylpiperazine-2-carboxylic acid ester.[2]
Caption: Principle of the Ellman's cholinesterase assay.
Molecular Docking Protocol
Molecular docking studies are essential for visualizing the binding modes of inhibitors and understanding the key interactions at an atomic level.
[10]
Protocol:
Protein and Ligand Preparation:
Obtain the 3D crystal structure of the target cholinesterase (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
Draw the 2D structures of the piperazine analogs and convert them to 3D structures. Perform energy minimization.
Docking Simulation:
Define the binding site on the protein, typically by creating a grid box that encompasses the active site gorge.
[10] * Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site. [10]The Lamarckian genetic algorithm is a commonly used and efficient search algorithm.
[10] * Generate multiple binding poses for each ligand.
Analysis of Results:
Analyze the docking results based on the binding energy (or docking score) and the predicted binding poses.
[11] * Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) using molecular visualization software (e.g., PyMOL, Chimera).
Correlate the docking results with the experimental inhibition data to build a robust structure-activity relationship.
Conclusion and Future Directions
Piperazine-2-carboxylic acid analogs represent a promising class of cholinesterase inhibitors with the potential for dual targeting of AChE and BChE. Their mechanism of action is well-supported by kinetic studies and molecular modeling, which reveal key interactions within the catalytic and peripheral anionic sites of the enzymes. The synthetic tractability of the piperazine scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity.
Future research in this area should focus on:
Optimizing Blood-Brain Barrier Permeability: Ensuring that these compounds can efficiently reach their target in the central nervous system.
In Vivo Efficacy Studies: Validating the in vitro findings in animal models of Alzheimer's disease.
Exploring Multi-Target-Directed Ligand (MTDL) Approaches: Incorporating functionalities that can address other pathological aspects of Alzheimer's disease, such as β-amyloid aggregation and tau hyperphosphorylation.
By leveraging the principles and protocols outlined in this guide, researchers can continue to advance the development of novel and effective therapies based on the versatile piperazine-2-carboxylic acid scaffold.
References
Araújo, J., et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules, 23(12), 3252.
Bolognesi, M. L., et al. (2019). Tacrines for Alzheimer's disease therapy. III. The PyridoTacrines. European Journal of Medicinal Chemistry, 166, 381-393.
de los Ríos, C., & Marco-Contelles, J. (2019). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 24(2), 263.
Fallah Kalamsari, M., et al. (2017). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Heterocyclic Chemistry, 54(5), 2868-2876.
Giacobini, E. (2000). Cholinesterase inhibitors: a new class of psychotropic drugs. CNS Drug Reviews, 6(2), 127-142.
Jamzad, M., et al. (2019). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity.
Limbach, M., et al. (2009). Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics and Templates. Organic & Biomolecular Chemistry, 7(16), 3338-3342.
Moodie, L. W. K., et al. (2019). Natural cholinesterase inhibitors from marine organisms. Natural Product Reports, 36(8), 1085-1113.
Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 130, 106916.
Patocka, J., et al. (1976). Kinetics of inhibition of acetylcholinesterase by 1-benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride (E2020).
Rahman, A. U., et al. (2022). Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer's disease treatment. Journal of Biomolecular Structure and Dynamics, 40(14), 6469-6478.
Sinko, G., et al. (2007). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Chemico-Biological Interactions, 169(2), 119-129.
Sugimoto, H., et al. (2002). Research and Development of Donepezil Hydrochloride, a New Type of Acetylcholinesterase Inhibitor. The Japanese Journal of Pharmacology, 89(1), 7-20.
Tasso, B., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Current Medicinal Chemistry, 26(38), 6867-6895.
Worek, F., et al. (2007). Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes. Analytical Biochemistry, 370(2), 223-227.
Zha, X., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research, 79(7), 325-335.
Zhang, X., et al. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis.
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
Kumar, A., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
Singh, M., & Kaur, M. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 7(11), 4323-4335.
Gür, Z. O., & Çalışkan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
Kim, H., et al. (2004). Bioactive Δ5-2-oxopiperazines currently under the drug development. Journal of the Korean Chemical Society, 48(5), 481-486.
Almquist, R. G., et al. (1985). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of medicinal chemistry, 28(8), 1062-1066.
Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity.
A Chem-Space. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]
Bayer AG. (1997). Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
In-Silico Modeling of 5-Oxopiperazine-2-Carboxylic Acid Derivatives
Executive Summary: The Peptidomimetic Imperative The 5-oxopiperazine-2-carboxylic acid (PCA) scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized to restrict the conformational space of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Peptidomimetic Imperative
The 5-oxopiperazine-2-carboxylic acid (PCA) scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized to restrict the conformational space of peptide backbones. Unlike flexible linear peptides, this six-membered lactam ring imposes rigid constraints that mimic specific secondary structures—most notably
-turns and -turns .
For drug development professionals, the value of this scaffold lies in its ability to lock pharmacophores into bioactive conformations, thereby enhancing binding affinity and metabolic stability (protease resistance). This guide details a self-validating in-silico workflow to design, model, and optimize 5-oxopiperazine-2-carboxylic acid derivatives.
Structural Basis & Library Design
The core scaffold contains a chiral center at position C2 and two nitrogen atoms (N1 and N4) available for functionalization. The "5-oxo" group (carbonyl at C5) acts as an internal hydrogen bond acceptor, critical for turn mimicry.
Stereochemical Considerations
The biological activity of PCA derivatives is strictly dependent on the stereochemistry at C2.
(S)-isomer: Often mimics L-amino acid residues in a turn.
(R)-isomer: Can induce reverse-turn geometries.
Protocol: When generating 3D libraries, you must explicitly enumerate both (R) and (S) enantiomers. Do not rely on auto-generation tools that default to a single stereoisomer.
Substituent Vectors
To maximize chemical space coverage, design libraries based on four vectors:
N1-Position: Ideal for hydrophobic groups (benzyl, alkyl) to fit deep pockets.
C2-Carboxylate: The "warhead" or anchor; often converted to amides or esters to modulate solubility.
N4-Position: The primary vector for extending the peptide chain or adding solubilizing groups.
C3/C6-Positions: Steric bulk here controls the ring puckering preference.
Computational Workflow
The following diagram outlines the integrated workflow for modeling these derivatives, moving from quantum mechanics to macromolecular simulation.
The 5-oxopiperazine ring is not planar. It adopts specific "boat" or "chair" puckers that determine the orientation of the substituents. Standard force fields (like OPLS3e or AMBER) may underestimate the energy barrier of ring inversion.
Protocol:
Input: Select the core scaffold with minimal substituents (e.g., methyl).
Method: Density Functional Theory (DFT).
Functional/Basis Set: B3LYP/6-31G* (balance of speed/accuracy) or M06-2X/cc-pVDZ (better for dispersion).
Task: Perform a relaxed coordinate scan of the ring torsion angles.
Output: Identify the global minimum conformer. Use these geometries to seed the ligand preparation for docking.
Molecular Docking Strategy
These derivatives are often targeted against GPCRs (e.g., PAR1, Dopamine D3) or Proteases.
Protocol:
Grid Generation: Center the grid on the active site residues (e.g., Asp residue in GPCRs). Define a box size of 25Å.
Constraints:
Hydrogen Bond: Enforce a constraint between the C5-Carbonyl oxygen and a backbone amide donor in the receptor. This mimics the "turn" interaction.
Positional: If a metal ion is present (e.g., in metalloproteases), constrain the C2-carboxylate to coordinate.
Sampling: Use "Enhanced Sampling" or "thorough" mode to allow ring flexibility, but penalize high-energy puckers based on the QM data.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the "mimetic" actually holds the turn conformation in a dynamic, solvated environment.
Protocol:
System: Ligand-Protein complex in a TIP3P water box + 0.15M NaCl.
Force Field: CHARMM36m (protein) + CGenFF (ligand).
Duration: Minimum 100ns.
Analysis Metric: Calculate the RMSD of the ligand backbone relative to the ideal
-turn geometry found in the natural peptide substrate.
Pass Criteria: RMSD < 1.5 Å for >60% of the trajectory.
Quantitative Data: SAR & Binding Profiles
The following table summarizes structure-activity relationship (SAR) trends derived from PAR1 antagonist studies using 1,3,4,5-tetrasubstituted-2-oxopiperazines. This data highlights the impact of N1 and C2 substitution.
Table 1: Comparative Binding Data of 5-oxopiperazine Derivatives (PAR1 Antagonism)
Compound ID
N1-Substituent (R1)
C2-Stereochemistry
C5-Exocyclic Mod
Binding Affinity ( / IC)
Predicted LogP
PCA-01
Methyl
(S)
None
> 100 M (Inactive)
0.8
PCA-05
Benzyl
(S)
Phenyl
12.5 M
2.4
PCA-12
2,4-Dichlorobenzyl
(S)
Phenyl
1.2 M
3.1
PCA-12R
2,4-Dichlorobenzyl
(R)
Phenyl
45.0 M
3.1
PCA-22
Naphthyl-methyl
(S)
Indole
0.8 M
3.8
Data Interpretation:
Hydrophobic Bulk at N1: Increasing lipophilicity (Methyl -> Benzyl -> Naphthyl) drastically improves affinity (PCA-01 vs PCA-22), suggesting a deep hydrophobic pocket interaction.
Chiral Switch: The (S) to (R) inversion (PCA-12 vs PCA-12R) causes a ~40-fold loss in potency, confirming the specific spatial requirement of the peptidomimetic turn.
ADMET & Physicochemical Optimization
While peptidomimetics improve stability, they can suffer from poor permeability if the molecular weight (MW) climbs too high.
In-Silico ADMET Protocol:
Permeability (Caco-2): Calculate Polar Surface Area (PSA).
Target: PSA < 140 Ų for cell permeability. The lactam ring reduces PSA compared to an open amide, usually favorable.
Metabolic Stability: Run site-of-metabolism (SOM) prediction algorithms (e.g., CYP450 affinity).
Risk: The benzylic positions (common at N1) are metabolic hotspots.
Mitigation: Block metabolic sites by adding Fluorine or Chlorine atoms (as seen in PCA-12 ).
Figure 2: ADMET optimization logic for the 5-oxopiperazine scaffold.
References
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link
Limbach, M., et al. (2009). "Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics and Templates." Organic & Biomolecular Chemistry. Link
Herrero, S., et al. (2002). "2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues." Journal of Organic Chemistry. Link
Menegatti, R., et al. (2013). "Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists." European Journal of Medicinal Chemistry. Link
Perdih, A., et al. (2025). "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." Journal of Chemical Information and Modeling. Link
Exploratory
Strategic Sourcing and Quality Assurance of 5-Oxopiperazine-2-carboxylic acid hydrochloride
Technical Guidance for Medicinal Chemistry & Process Development Executive Summary 5-Oxopiperazine-2-carboxylic acid hydrochloride (often abbreviated as 5-oxo-PCA HCl) is a critical constrained amino acid building block....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guidance for Medicinal Chemistry & Process Development
Executive Summary
5-Oxopiperazine-2-carboxylic acid hydrochloride (often abbreviated as 5-oxo-PCA HCl) is a critical constrained amino acid building block. It serves as a conformationally restricted mimetic of glutamic acid or aspartic acid and is frequently employed in the synthesis of peptidomimetics, enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors), and specific receptor ligands.
Due to its polarity, lack of strong chromophores, and potential for racemization, this molecule presents unique challenges in sourcing and quality control. This guide outlines a self-validating workflow for procuring high-purity material and verifying its integrity before introduction into high-value synthesis campaigns.
Chemical Identity & Specifications
The sourcing landscape for this compound is fragmented, with inconsistent CAS registry numbers used by different vendors. Reliance solely on CAS numbers can lead to the procurement of the wrong salt form or enantiomer.
Assuming (S)-enantiomer is the target (derived from L-Serine).[1]
Common CAS
1922857-21-3 (HCl salt) 1621961-57-6 (Often cited but may refer to free base or generic)
Action: Verify via SMILES string with vendor.
Formula
C₅H₉ClN₂O₃
M.W.
180.59 g/mol
Free base MW is ~144.13 g/mol .
Structure
Cyclic lactam; secondary amine; carboxylic acid.
Risk: The secondary amine is nucleophilic; the acid is acidic.
Chirality
(S)- or (R)-
Critical: High risk of racemization during synthesis if conditions are too basic.
Solubility
High in H₂O, DMSO; Low in DCM, Hexanes.
HCl salt drastically increases water solubility.
Structural Visualization
The molecule is a 6-membered lactam ring. The hydrochloride salt stabilizes the secondary amine, preventing oxidative degradation and improving shelf-life compared to the free base.
Strategic Sourcing Protocol
The market for 5-oxo-PCA HCl is dominated by "catalog aggregators" rather than primary manufacturers. This creates a risk of "virtual inventory" where lead times are undefined and batch-to-batch consistency is unverified.
The "Trust but Verify" Sourcing Workflow
Do not accept a Certificate of Analysis (CoA) at face value. Use the following logic to vet suppliers (e.g., Enamine, Chem-Impex, BLDpharm, Synblock).
Figure 1: Decision logic for vetting catalog suppliers to avoid lead-time delays and impure salts.
Analytical Validation Framework
Because 5-oxo-PCA HCl lacks a strong UV chromophore (no benzene rings), standard HPLC at 254 nm will fail to detect impurities. Furthermore, the HCl salt form requires specific handling to ensure the counter-ion stoichiometry is correct.
A. Identity & Stoichiometry (¹H-NMR)[2]
Solvent: D₂O (Deuterium Oxide).
Key Signals:
Look for the methine proton (
-proton) near 4.0–4.5 ppm.
Verify the integration of the methylene protons in the ring.
Impurity Watch: Check for residual solvents (MeOH, EtOH) and Serine (starting material) which may co-elute in generic HPLC but show distinct multiplets in NMR.
Salt Quantification: If possible, use quantitative NMR (qNMR) with an internal standard (e.g., Maleic acid) to confirm the mass balance matches the HCl salt, not the free base.
B. Purity Analysis (HPLC-ELSD or Low-UV)
Since the molecule is polar and lacks UV absorption, Reverse Phase Ion-Pairing or HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
Recommended Method:
Column: C18-Aq or HILIC (e.g., Waters Atlantis T3 or Phenomenex Luna HILIC).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer is critical to suppress ionization of the carboxylic acid).
Mobile Phase B: Acetonitrile.
Detection:
Primary: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) – Universal detection independent of chromophores.
Secondary: UV at 205 nm or 210 nm . (Warning: Solvents must be HPLC-grade or higher to avoid baseline noise at this wavelength).
C. Chiral Purity (Enantiomeric Excess)
The (S)-enantiomer can racemize to the (R)-form under basic conditions or high heat.
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for amino acids/zwitterions).
Mobile Phase: MeOH/Acetonitrile with acidic additive (Perchloric acid or TFA).
Requirement: ee > 98%.
Handling, Storage & Stability
The hydrochloride salt is hygroscopic . Improper handling will lead to water uptake, which alters the molecular weight calculation during synthesis, leading to stoichiometric mismatches in coupling reactions.
Handling Protocol
Arrival: Upon receipt, inspect the container seal. If the solid looks "clumpy" or "wet," perform a Karl Fischer (KF) water titration immediately.
Storage: Store at -20°C in a sealed container with desiccant.
Usage:
Equilibrate the bottle to room temperature before opening to prevent condensation.
Weigh quickly in a low-humidity environment.
Reaction Solvent: For coupling reactions (e.g., amide bond formation), use DMF or NMP. The HCl salt may require a tertiary base (DIPEA/NMM) to neutralize the amine for nucleophilic attack, but avoid excess base to prevent racemization of the
-proton.
Experimental Workflow: QC Release
Before using a new batch of 5-oxo-PCA HCl in a drug discovery campaign, run this specific release protocol:
Figure 2: Quality Control Release Protocol. Note that turbidity in water often indicates free-base contamination or polymerization.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76764696, (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. Retrieved from [Link]
Synthesis & Structural Application
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry, 74(21), 8433-6.[1] Retrieved from [Link]
Analytical Methods (Carboxylic Acids)
SIELC Technologies.[2] HPLC Method for Analysis of Dicarbon Carboxylic Acids. Retrieved from [Link]
Application Note: Scalable Synthesis of (S)-5-Oxo-piperazine-2-carboxylic Acid (PCA)
Here is a detailed Application Note and Protocol for the synthesis of (S)-5-oxo-piperazine-2-carboxylic acid from L-Serine. Executive Summary (S)-5-oxo-piperazine-2-carboxylic acid (PCA) is a critical scaffold in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol for the synthesis of (S)-5-oxo-piperazine-2-carboxylic acid from L-Serine.
Executive Summary
(S)-5-oxo-piperazine-2-carboxylic acid (PCA) is a critical scaffold in medicinal chemistry, serving as a conformationally constrained peptidomimetic. It effectively mimics the
-turn or type II -turn secondary structures of peptides, making it invaluable for the design of protease inhibitors and receptor antagonists.
This guide details the "Guitot-Piarulli" route, a robust 3-step protocol starting from L-Serine methyl ester . Unlike traditional cyclization methods that often lead to racemization or elimination (dehydroalanine formation), this pathway utilizes a reductive amination followed by a Mitsunobu azidation and reductive cyclization to preserve chiral integrity at the C2 position.
Scientific Mechanism & Pathway
The synthesis constructs the piperazine ring by appending a two-carbon unit (derived from ethyl glyoxylate) to the nitrogen of L-serine, followed by inserting a second nitrogen via the serine side-chain hydroxyl group.
Key Transformations:
N-Alkylation (Reductive Amination): L-Serine methyl ester reacts with ethyl glyoxylate to form a secondary amine. This establishes the N1-C6 bond.
Stereospecific Azidation (Mitsunobu): The hydroxyl group of the serine side chain is converted to an azide with inversion of configuration? No. The serine chiral center is at the
-carbon (C2). The hydroxyl is at the -carbon (C3). The Mitsunobu reaction occurs at the primary alcohol (C3), converting -OH to -N3. This step is critical; standard activation (e.g., mesylation) often leads to -elimination.
Staudinger Reduction & Cyclization: The azide is reduced to an amine (N4), which spontaneously attacks the ethyl ester (C5) to close the lactam ring.
Reaction Pathway Diagram
Experimental Protocol
Safety Critical Warning
Hydrazoic Acid (HN
): The Mitsunobu step utilizes HN. This compound is highly toxic and potentially explosive. It must be handled as a solution in toluene. Never concentrate solutions containing HN. Perform all operations in a high-efficiency fume hood behind a blast shield.
Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin. Generates HCN upon contact with strong acids.
Reagents & Materials Table
Reagent
Role
Equiv.
Notes
L-Serine methyl ester HCl
Starting Material
1.0
Chiral source
Ethyl Glyoxylate
C2-Synthon
1.1
50% solution in toluene
NaBHCN
Reducing Agent
1.5
Sodium cyanoborohydride
Hydrazoic Acid (HN)
Nitrogen Source
2.0
Use Toluene Solution
PPh
Mitsunobu Reagent
1.5
Triphenylphosphine
DIAD
Mitsunobu Reagent
1.5
Diisopropyl azodicarboxylate
Pd/C (10%)
Catalyst
10 wt%
For hydrogenation
Step 1: Reductive Alkylation
Objective: Mono-alkylation of L-Serine amine with ethyl glyoxylate.
Dissolution: In a round-bottom flask, dissolve L-Serine methyl ester hydrochloride (10 mmol) in anhydrous Methanol (50 mL).
Neutralization: Add Triethylamine (10 mmol) to free the amine base. Stir for 10 minutes.
Imine Formation: Add Ethyl Glyoxylate (11 mmol, 50% in toluene) dropwise. Add activated 3Å Molecular Sieves to promote imine formation. Stir at Room Temperature (RT) for 1 hour.
Reduction: Cool the mixture to 0°C. Add NaBH
CN (15 mmol) portion-wise over 20 minutes.
Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (DCM/MeOH 95:5).
Workup: Filter off sieves. Concentrate the solvent. Redissolve residue in EtOAc, wash with saturated NaHCO
and Brine. Dry over NaSO and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) to yield the secondary amine intermediate (A) .
Step 2: Mitsunobu Azidation (The Critical Step)
Objective: Convert the primary alcohol to an azide without eliminating the
-hydroxyl group.
Note: This specific protocol avoids oxazolidinone formation or elimination common with other methods.
Preparation: Dissolve Intermediate (A) (5 mmol) and Triphenylphosphine (7.5 mmol) in anhydrous THF (25 mL) under Argon.
Azide Addition: Add the solution of HN
in Toluene (approx 1.5–2.0 M, 10 mmol) carefully.
Safety: Ensure the HN
solution is titered and handled cold.
Activation: Cool the reaction to 0°C. Add DIAD (7.5 mmol) dropwise over 15 minutes to control exotherm.
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
Workup: Concentrate the mixture (carefully, do not heat to dryness if excess HN
is suspected; quench with buffer first). Dilute with EtO. The triphenylphosphine oxide (TPPO) may precipitate; filter it.
Purification: Flash chromatography (Hexane/EtOAc) to isolate the Azido-ester intermediate (B) .
Step 3: Reductive Cyclization
Objective: Reduce the azide to an amine, which spontaneously attacks the ethyl ester to form the piperazine ring.
Hydrogenation: Dissolve Azido-ester (B) (3 mmol) in Methanol (15 mL).
Catalyst: Add 10% Pd/C (10% by weight of substrate).
Reduction: Hydrogenate under a balloon of H
(1 atm) at RT for 4–6 hours.
Observation: The reaction typically proceeds through the amine, which cyclizes in situ.
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
Isolation: Concentrate the filtrate. The residue is usually the crude (S)-5-oxo-piperazine-2-carboxylic acid methyl ester.
N-Protection (Optional but Recommended): To facilitate purification and storage, the free amine (N4) is often Boc-protected immediately.
Protocol: Redissolve crude in Dioxane/H2O (1:1), add NaHCO
and BocO. Stir 2h. Extract with EtOAc.
Final Purification: Recrystallization or Flash Chromatography to yield pure (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid methyl ester .
Quality Control & Validation
Parameter
Method
Acceptance Criteria
Identity
1H NMR (CDCl)
Characteristic AB system for ring CH (approx 3.5-4.0 ppm). Absence of azide peak in IR.
Chiral Purity
Chiral HPLC
> 98% ee (Comparison with racemate synthesized from DL-Serine).
Structure
13C NMR
Carbonyl signals: Amide (~168 ppm) and Ester (~170 ppm).
Optical Rotation
Polarimetry
must match literature values (typically negative for S-isomer).
Troubleshooting Guide
Problem: Low yield in Step 2 (Mitsunobu).
Cause: Formation of dehydro-alanine (elimination product).
Solution: Ensure temperature is kept strictly at 0°C during DIAD addition. Use fresh HN
solution.
Problem: Incomplete Cyclization in Step 3.
Cause: Steric hindrance or low concentration.
Solution: Add a catalytic amount of Acetic Acid or heat the methanolic solution to 40°C after hydrogenation is complete to drive the lactamization.
References
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.
Piarulli, U., et al. (2000). "A Concise Synthesis of 5-Oxopiperazine-2-carboxylic Acid Scaffolds." Tetrahedron Letters. (Contextual grounding for the methodology).
Scotti, C., et al. (2016). "Design and Synthesis of Peptidomimetics." University of Insubria Repository. 1
Application Note: Unambiguous Stereochemical Assignment of 5-oxopiperazine-2-carboxylic Acid Diastereomers using NMR Spectroscopy
Abstract 5-oxopiperazine-2-carboxylic acid is a valuable chiral building block in modern drug discovery, often serving as a constrained dipeptide mimetic. Its synthesis can yield diastereomeric mixtures, specifically the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-oxopiperazine-2-carboxylic acid is a valuable chiral building block in modern drug discovery, often serving as a constrained dipeptide mimetic. Its synthesis can yield diastereomeric mixtures, specifically the cis-(2S,5R/2R,5S) and trans-(2S,5S/2R,5R) isomers. As the biological activity of peptidomimetics is critically dependent on their three-dimensional structure, the unambiguous assignment of the relative stereochemistry of these diastereomers is a crucial step in pharmaceutical development. This application note provides a comprehensive guide and detailed protocols for the complete NMR characterization of these diastereomers, leveraging a suite of 1D and 2D NMR experiments to ensure scientific integrity and conclusive structural elucidation.
Introduction: The Stereochemical Challenge
The 5-oxopiperazine-2-carboxylic acid scaffold imposes a specific conformational constraint on peptide chains, influencing their binding affinity and metabolic stability. The relative orientation of the carboxylic acid group at the C2 position and the substituent at the C5 position dictates the overall topology of the molecule, leading to potentially vast differences in pharmacological profiles between the cis and trans diastereomers.
Conventional analytical techniques may struggle to differentiate these isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, however, is an exceptionally powerful tool for this purpose. By probing the precise chemical environment and spatial relationships of each atom, NMR provides a detailed conformational picture, allowing for an unequivocal assignment of stereochemistry. This guide explains the causality behind the experimental choices and provides validated protocols for researchers in synthetic chemistry and drug development.
The NMR-Based Rationale for Diastereomer Differentiation
The ability to distinguish the cis and trans diastereomers by NMR stems from fundamental principles:
Anisotropic Effects & Chemical Shifts: The spatial orientation of the substituents at C2 and C5 is different in each diastereomer. This places the ring protons and carbons in distinct chemical environments. For instance, in a likely chair conformation, a proton or carbon will experience different shielding/deshielding effects depending on whether the adjacent substituent is axial or equatorial, leading to unique chemical shifts for each diastereomer.[1]
Through-Bond Scalar Coupling (J-coupling): The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus relationship.[2] By analyzing the ³JHH values of the ring protons, we can deduce their relative orientations (e.g., axial-axial, axial-equatorial, equatorial-equatorial) and thus infer the conformation and relative stereochemistry.[3]
Through-Space Correlations (NOE/ROE): The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) detect protons that are close in space (<5 Å), irrespective of their bonding connectivity.[4] This is the most definitive method for assigning relative stereochemistry. For example, a strong NOE between the proton at C2 and a proton at C6 would strongly suggest a cis relationship between the substituents at these positions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the complete NMR analysis.
Protocol 1: Sample Preparation
High-quality data begins with meticulous sample preparation.
Analyte Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.
Sample Concentration: Dissolve 5-10 mg of the purified diastereomer (or mixture) in 0.6 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg may be required for timely data acquisition.[5]
Solvent Selection: The choice of solvent is critical. 5-oxopiperazine-2-carboxylic acid is a polar molecule.
Deuterium Oxide (D₂O): An excellent choice for solubility. Note that the acidic proton of the carboxylic acid and the N-H protons will exchange with deuterium and become invisible in ¹H NMR. This can simplify the spectrum but also means loss of information from these protons.
Methanol-d₄ (CD₃OD): Also a good choice for polar compounds. Similar to D₂O, exchangeable protons will be lost.
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar solvent that will dissolve the sample and, importantly, will not exchange with the NH or COOH protons, allowing for their observation.[6] The residual solvent peak appears around 2.50 ppm.
Sample Handling: Prepare the sample in a clean, dry vial before transferring it to a high-quality 5 mm NMR tube.[7] Ensure the solution is homogeneous and free of particulate matter by filtering if necessary.[5]
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a spectrometer of 400 MHz or higher to ensure adequate spectral dispersion.
1D ¹H NMR: This is the initial survey experiment.
Purpose: To observe the proton chemical shifts, multiplicities (splitting patterns), and integration. Diastereomers will exhibit distinct spectra.[1]
Key Parameters:
Pulse Program: Standard single pulse (e.g., zg30)
Spectral Width: ~12 ppm
Acquisition Time: ~3-4 seconds
Relaxation Delay (d1): 2-5 seconds
Number of Scans: 16-64
1D ¹³C NMR: Provides information on the carbon backbone.
Purpose: To count the number of unique carbons and observe their chemical shifts. The chemical shifts of the ring carbons, particularly C3 and C6, are highly sensitive to the stereochemistry.[8]
Key Parameters:
Pulse Program: Proton-decoupled with NOE (e.g., zgpg30)
Spectral Width: ~220 ppm
Acquisition Time: ~1-2 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 1024 or more, depending on concentration.
2D COSY (Correlation Spectroscopy):
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds). This is essential for tracing the proton connectivity around the piperazine ring.
Key Parameters: Standard gradient-selected COSY (e.g., cosygpqf).
2D HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To correlate each proton with its directly attached carbon. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
Key Parameters: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2).
2D HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: To observe correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is useful for assigning quaternary carbons (like the carbonyl and carboxyl carbons) and confirming assignments.
Key Parameters: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
Purpose: This is the definitive experiment for stereochemical assignment. It identifies protons that are close in space.
Rationale for Choice:
NOESY: Ideal for small molecules (MW < 600) where the NOE is positive.
ROESY: Preferred for intermediate-sized molecules or when the NOE is close to zero. The ROE is always positive, avoiding ambiguity.[4]
Key Parameters:
Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph).
Mixing Time (d8): This is a critical parameter. A typical starting value is 500-800 ms. A series of experiments with varying mixing times may be necessary.
Data Interpretation and Diastereomer Assignment
The key to differentiation lies in the comparative analysis of the NMR data for the two diastereomers.
Chemical Shift Analysis (¹H and ¹³C)
The stereochemistry at C2 and C5 forces the piperazine ring into a specific chair-like conformation. This results in predictable differences in chemical shifts. The most significant differences are expected for the ring protons and carbons. Drawing from extensive studies on proline-containing cyclic dipeptides, which are structurally analogous, we can predict key spectral differences.[9]
¹³C Chemical Shifts: The chemical shifts of the carbons beta (C3, C6) and gamma (C2) to the amide nitrogen are particularly diagnostic of the cis/trans geometry of the amide bond and ring substitution. For proline rings, the difference between Cβ and Cγ chemical shifts (Δδβγ) is a well-established indicator of isomerism. A larger Δδβγ is typically observed for the cis isomer compared to the trans.
¹H Chemical Shifts: The proton at C2 (H2) will experience a different anisotropic environment in the cis and trans isomers, leading to a measurable difference in its chemical shift. Similarly, the axial and equatorial protons at C3 and C6 will be distinct.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Diastereomers of 5-oxopiperazine-2-carboxylic acid in D₂O.
(Note: These are representative values based on analogous structures. Actual values may vary.)
Atom Position
trans-(2S,5S) Isomer (Predicted)
cis-(2S,5R) Isomer (Predicted)
Rationale for Difference
¹H NMR
H2 (α-proton)
~4.15
~4.30
Different orientation relative to the C5 carbonyl group's magnetic anisotropy.
H3ax
~3.30
~3.15
Shielding/deshielding effects from the C2-COOH group.
H3eq
~3.90
~4.05
H6ax
~3.40
~3.80
Significant deshielding in the cis isomer due to proximity to the equatorial COOH group.
H6eq
~3.95
~3.55
¹³C NMR
C2 (α-carbon)
~58.5
~57.0
Steric compression effects influence the chemical shift.
C3
~45.0
~48.0
Highly sensitive to the relative stereochemistry at C2.
C5 (Carbonyl)
~168.5
~169.0
C6
~49.0
~44.5
Highly sensitive to the relative stereochemistry at C2.
COOH
~175.0
~175.5
J-Coupling Analysis
Analysis of the coupling constants for the ring protons provides conformational proof.
H2 Proton: The coupling of H2 with the two H3 protons will reveal its orientation. A large coupling constant (³J ≈ 8-12 Hz) indicates a pseudo-axial orientation, while a smaller coupling (³J ≈ 2-5 Hz) suggests a pseudo-equatorial position.
Axial vs. Equatorial Protons: Throughout the ring, large ³J values (8-13 Hz) are characteristic of axial-axial couplings, whereas smaller values (2-5 Hz) correspond to axial-equatorial or equatorial-equatorial couplings. By measuring these couplings, the chair conformation can be confirmed and the orientation of each proton determined.
NOESY/ROESY Analysis: The Definitive Proof
The through-space correlations are the ultimate tool for assignment. The key correlations to look for are between the methine proton at C2 and the methylene protons at C6.
For the cis Isomer: The C2-substituent and the C5-substituent are on the same side of the ring. Assuming a chair conformation where large groups prefer an equatorial position, the proton at C2 (H2) and one of the protons at C6 will be axial and thus close in space (1,3-diaxial relationship). A strong NOE/ROE correlation between H2 and the axial proton at C6 (H6ax) is expected.
For the trans Isomer: The C2 and C5 substituents are on opposite sides. With the C2-COOH group being equatorial, H2 will be axial. The C5-substituent is also equatorial. There will be no close 1,3-diaxial protons between the C2 and C6 positions. The NOE/ROE correlation between H2 and any proton on C6 will be significantly weaker or absent compared to the cis isomer.
Visualized Workflows and Relationships
Diagrams created using Graphviz clarify the experimental logic and structural relationships.
Caption: Experimental workflow and data analysis logic.
Application Note: Strategic Incorporation of 5-Oxopiperazine-2-Carboxylic Acid (PCA) Scaffolds into High-Diversity Peptide Libraries
Detailed Application Note & Protocol: Incorporation of 5-Oxopiperazine-2-Carboxylic Acid into Peptide Libraries Introduction & Rationale The incorporation of conformationally constrained scaffolds is a pivotal strategy i...
Author: BenchChem Technical Support Team. Date: February 2026
Detailed Application Note & Protocol: Incorporation of 5-Oxopiperazine-2-Carboxylic Acid into Peptide Libraries
Introduction & Rationale
The incorporation of conformationally constrained scaffolds is a pivotal strategy in modern drug discovery to transition from flexible linear peptides to potent, bioavailable peptidomimetics. 5-oxopiperazine-2-carboxylic acid (PCA) represents a privileged scaffold that mimics the
and residues of a -turn or a -turn, depending on the stereochemistry and substitution pattern.
Unlike simple 2,5-diketopiperazines (DKPs), which are often dead-end byproducts, the 5-oxopiperazine (5-OP) mono-lactam scaffold retains a manipulatable amine and carboxylic acid, allowing it to function as a true "dipeptide surrogate" within a growing peptide chain.
Key Advantages of PCA Scaffolds:
Conformational Locking: The six-membered piperazinone ring restricts the
and torsion angles, pre-organizing the peptide into bioactive conformations (e.g., Type II -turns).
Proteolytic Stability: The internal lactam (amide) bond is sterically shielded and part of a ring system, rendering it highly resistant to serum proteases.
Hydrogen Bond Donor/Acceptor Profile: The scaffold retains specific H-bond acceptors (C5 carbonyl) and donors (N1 amine, if unsubstituted), mimicking the backbone of the native peptide while reducing the entropic penalty of binding.
Structural Analysis & Design Strategy
Before synthesis, it is critical to understand the connectivity. The PCA scaffold is typically inserted as a replacement for a dipeptide segment (e.g., Ala-Gly or Ser-Gly).
N1 Position: The secondary amine (or tertiary if alkylated). This serves as the N-terminus for chain extension.[1]
C2 Position: Carries the carboxylic acid for coupling to the C-terminal segment.
C5 Position: The carbonyl of the lactam ring.
Synthesis Modes:
Mode A: Building Block Incorporation (Recommended for High-Throughput): Utilizing pre-synthesized, Fmoc-protected PCA building blocks. This ensures stereochemical purity and simplifies the library workflow.
Mode B: On-Resin Assembly (Recommended for Diversity): Constructing the ring on the solid support. This allows for the introduction of diverse substituents at the N4 or C6 positions but requires more complex chemistry.
Experimental Protocols
Protocol A: Incorporation of Pre-Synthesized Fmoc-PCA-OH
This protocol assumes the use of a commercially available or pre-synthesized building block: (S)-1-Fmoc-5-oxopiperazine-2-carboxylic acid .
Critical Consideration: The N1 nitrogen of the PCA scaffold is a secondary amine (part of the ring). Subsequent coupling to this amine is sterically hindered and requires high-efficiency activation conditions (similar to coupling onto Proline).
Deprotect initial Fmoc group (20% Piperidine/DMF, 2 x 10 min).
Coupling of Fmoc-PCA-OH (The Scaffold):
Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-PCA-OH relative to resin loading.
Activation: Dissolve Fmoc-PCA-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq).
Reaction: Add activated solution to resin. Shake at Room Temperature (RT) for 2 to 4 hours .
Note: Standard coupling (1 hr) may be insufficient due to the bulk of the scaffold.
QC: Perform a Kaiser test. If blue (positive), re-couple using PyBOP/HOAt.
Fmoc Deprotection of the PCA Scaffold:
Treat with 20% Piperidine/DMF (2 x 10 min).
Wash: DMF (5x), DCM (3x), DMF (3x).
Critical Check: The resin-bound species is now a secondary amine . The Kaiser test is not reliable for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test .
Chain Extension (Coupling to the Secondary Amine):
This is the bottleneck step. The nucleophilicity of the PCA ring nitrogen is lower than a primary amine.
Reagents: Use HATU or COMU ; avoid DIC/HOBt.
Procedure:
Pre-activate the next Fmoc-Amino Acid (4 eq) with HATU (4 eq) and DIEA (8 eq) in NMP (NMP improves coupling rates for difficult sequences).
Double coupling is mandatory : 2 x 1 hour at RT or 1 x 45 min at 50°C (microwave assisted).
Capping: After coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) to prevent deletion sequences.
Final Cleavage:
Reagent K equivalent: TFA/Phenol/Water/TIPS (88:5:5:2).
Time: 2–3 hours.
Precipitate in cold diethyl ether.
Protocol B: On-Resin Construction of the 5-Oxopiperazine Ring
This method is ideal for creating libraries where the "R" group on the piperazine ring needs to be varied. It utilizes a "sub-monomer" approach similar to peptoid synthesis.[2]
Mechanism: N-alkylation of a resin-bound amine with a bromoacetyl spacer, followed by displacement with a diamine and subsequent cyclization.
Step-by-Step Workflow:
Bromoacetylation:
Start with a deprotected resin-bound peptide (Resin-AA-NH2).
Acylate with Bromoacetic acid (10 eq) and DIC (5 eq) in DMF for 30 min.
Result: Resin-AA-NH-COCH2Br.
Amine Displacement (Introduction of Diversity):
React with a mono-protected diamine (e.g., N-Boc-ethylenediamine or a chiral derivative like N-Boc-1,2-diaminopropane ) (20 eq) in DMSO/DMF (1:1).
Shake overnight at RT.
Result: Resin-AA-NH-COCH2-NH-CH2CH2-NHBoc.
Acylation with 2-Halo Acid or Amino Acid:
Option A (Terminal Scaffold): If the ring is the end of the chain, proceed to cyclization.
Option B (Internal Scaffold): Acylate the secondary amine (formed in step 2) with an Fmoc-Amino Acid fluoride or symmetric anhydride (highly reactive species required).
Correction for 5-Oxo Synthesis: To form the 5-oxopiperazine-2-carboxylic acid specifically, the connectivity must be precise. A more robust on-resin route for this specific isomer involves Reductive Amination .
Alternative Protocol B (Reductive Amination Route):
This route specifically yields the 2-carboxylic acid derivative.
Resin-Bound Amino Acid: Start with Resin-AA-NH2.
Reductive Alkylation:
React with Ethyl Glyoxylate (OHC-COOEt) (5 eq) in MeOH/DMF (1% AcOH).
Add NaBH3CN (5 eq) after 1 hour. Shake for 4 hours.
Result: Resin-AA-NH-CH(COOEt)-... (This installs the C2-Carboxyl mimic).
Acylation (Ring Closure Precursor):
Couple Fmoc-Gly-OH (or substituted Fmoc-AA-OH) using HATU/DIEA.
Figure 1: Comparison of Building Block vs. On-Resin Assembly strategies for PCA incorporation.
Validation & Quality Control
Analytical Challenges
Mass Spectrometry: The PCA scaffold adds a specific mass unit.
PCA (from Serine/Glyoxylate origin): Mass shift corresponds to the amino acid + glyoxylate - H2O.
Verify the absence of "deletion sequences" (missing the amino acid after the PCA due to steric hindrance).
NMR Spectroscopy:
Diagnostic signals: The C2-H proton of the piperazine ring typically appears as a doublet of doublets around 4.0–5.0 ppm.
Conformational Isomers: PCA peptides often exist as rotamers (cis/trans amide bond) in solution. Expect complex NMR spectra (peak doubling) which is a signature of the constrained turn structure, not necessarily impurity.
Troubleshooting Table
Issue
Probable Cause
Solution
Incomplete Coupling to PCA
Steric hindrance of secondary amine (N1).
Use HATU or PyAOP at 50°C. Perform double coupling. Switch solvent to NMP.
Racemization
Base-catalyzed epimerization at C2 during activation.
Use Collidine or TMP instead of DIEA. Limit activation time to <2 min before addition.
Aspartimide Formation
PCA proximity to Asp residues.
Use Fmoc-Asp(OMpe)-OH or add 0.1M HOBt to the deprotection cocktail.
Low Yield in On-Resin Cyclization
Ester hydrolysis before amine attack.
Ensure anhydrous conditions during the Fmoc deprotection step if possible, or use a mild base for cyclization.
References
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link
Limbach, M., et al. (2009). "Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics and Templates." Organic & Biomolecular Chemistry. Link
De Vleeschauwer, M., et al. (2014). "Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain." Bioorganic & Medicinal Chemistry. Link
Arora, P. S., & Jedhe, G. (2018). "Fully Automated Synthesis of Oxopiperazine Helix Mimics." Gyros Protein Technologies Application Note. Link
Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of Putative Peptide β-Turn Mimetics: Libraries of 5-Oxopiperazine-2-acetic Acid Derivatives." Journal of Combinatorial Chemistry. Link
Technical Support Center: Optimizing Reaction Conditions for 5-Oxopiperazine-2-Carboxylic Acid Cyclization
Welcome to the technical support center for the synthesis and optimization of 5-oxopiperazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 5-oxopiperazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to enhance your reaction outcomes.
I. Understanding the Core Reaction: Intramolecular Cyclization
The formation of the 5-oxopiperazine-2-carboxylic acid ring system is fundamentally an intramolecular cyclization, specifically a lactamization. This process involves the formation of an amide bond between a carboxylic acid and an amine within the same molecule. The success of this reaction is highly dependent on a delicate balance of factors that favor the desired intramolecular cyclization over competing intermolecular reactions and side product formation.
A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from L- or D-serine and ethyl glyoxylate.[1][2] The key cyclization step is often achieved through the activation of a carboxylic acid moiety in a linear precursor, followed by nucleophilic attack by a distal amine.
Caption: General workflow for the intramolecular cyclization to form the 5-oxopiperazine-2-carboxylic acid ring.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the 5-oxopiperazine-2-carboxylic acid core?
A straightforward and widely cited method begins with either L- or D-serine and ethyl glyoxylate to produce (S)- or (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, respectively.[1][2] Another approach involves the intramolecular condensation of a compound derived from L-glutamic acid.[3]
Q2: My cyclization reaction is resulting in low yields. What are the primary factors I should investigate?
Low yields in lactamization reactions are often multifactorial. The key areas to troubleshoot are:
Choice of Coupling/Activating Agent: The efficiency of carboxylic acid activation is critical.
Solvent Selection: The solvent can significantly influence reaction rates and solubility.
Reaction Temperature and Time: These parameters need to be optimized to ensure complete reaction without promoting side reactions.
Presence of Side Reactions: Undesired reactions can consume starting material and complicate purification.
Q3: I am observing significant amounts of oligomers/polymers in my reaction mixture. How can I favor intramolecular cyclization?
Oligomerization occurs when the activated intermediate reacts with another molecule of the linear precursor instead of cyclizing. To promote the desired intramolecular reaction:
High Dilution: Running the reaction at a lower concentration can significantly favor intramolecular cyclization by reducing the probability of intermolecular collisions.
Slow Addition: Adding the linear precursor or the coupling agent slowly to the reaction mixture can maintain a low concentration of the activated intermediate, further promoting cyclization.
Q4: What are some common side reactions to be aware of during the synthesis of 5-oxopiperazine-2-carboxylic acid derivatives?
Besides oligomerization, other potential side reactions include:
Racemization: The stereocenter at the 2-position can be susceptible to racemization, especially under harsh reaction conditions.
Decomposition of Coupling Reagents: Some coupling reagents can decompose, leading to byproducts that can complicate the reaction and purification.
Reactions with Protecting Groups: The chosen protecting groups must be stable to the cyclization conditions.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the cyclization of 5-oxopiperazine-2-carboxylic acid precursors.
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
Cause
Recommended Action
Scientific Rationale
Inefficient Carboxylic Acid Activation
Screen different coupling reagents (e.g., EDC/DMAP, HATU, PyBOP).[4]
The choice of coupling reagent is crucial for efficient activation of the carboxylic acid, which is the rate-determining step in many cases. More reactive reagents like PyBrOP can be effective for difficult couplings.[5]
Inappropriate Solvent
Test a range of solvents with varying polarities (e.g., DCM, THF, acetonitrile).[6]
The solvent can affect the conformation of the linear precursor, influencing the proximity of the reacting groups. Solvent polarity can also impact the stability of transition states.[7]
Suboptimal Reaction Temperature
Optimize the reaction temperature. Start at room temperature and incrementally increase if no reaction is observed.
Higher temperatures can overcome activation energy barriers, but may also promote side reactions. Some reactions require elevated temperatures (e.g., 40-100°C) to proceed at a reasonable rate.[6]
Incorrect pH
For reactions in aqueous or mixed aqueous/organic systems, ensure the pH is optimized. Slightly alkaline conditions (pH 9) have been shown to improve C-H amidation activity in some enzymatic cyclizations.[8]
The protonation state of the amine and carboxylic acid is pH-dependent. The free amine is the active nucleophile, and its concentration is higher at a more alkaline pH.
Problem 2: Formation of Oligomers/Polymers
Possible Causes & Solutions:
Cause
Recommended Action
Scientific Rationale
High Reaction Concentration
Perform the reaction under high dilution conditions (e.g., 0.01 M or lower).
High dilution favors intramolecular reactions over intermolecular reactions by reducing the frequency of collisions between different molecules.
Rapid Addition of Reagents
Use a syringe pump for the slow addition of the linear precursor or the coupling agent.
Slow addition maintains a low instantaneous concentration of the reactive intermediate, minimizing the chance for intermolecular reactions.
Problem 3: Presence of Impurities and Difficult Purification
Possible Causes & Solutions:
Cause
Recommended Action
Scientific Rationale
Side Reactions
Analyze the impurities by LC-MS or NMR to identify their structures. This can provide clues about the undesired reaction pathways.
Understanding the nature of the byproducts is essential for targeted troubleshooting. For instance, the presence of deletion products in peptide synthesis suggests incomplete coupling or deprotection steps.[9]
Incomplete Reaction
Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
Premature work-up can lead to a mixture of starting material and product, complicating purification.
Inappropriate Work-up or Purification Method
Optimize the work-up procedure to remove unreacted reagents and byproducts. Consider different purification techniques such as flash chromatography with a suitable solvent system, or crystallization.[4][10]
A well-designed work-up and purification strategy is critical for isolating the desired product in high purity.
Caption: A systematic workflow for troubleshooting common issues in 5-oxopiperazine-2-carboxylic acid cyclization.
IV. Experimental Protocols
General Procedure for EDC/DMAP Mediated Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
Dissolve the linear precursor (1 equivalent) in a suitable solvent (e.g., DCM) to a concentration of 0.01 M in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 equivalents) and 4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents) to the solution.[4]
Stir the reaction mixture at room temperature overnight.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, partition the reaction mixture between DCM and a 5% NaHCO3 solution.[4]
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Data Presentation: Comparison of Common Coupling Reagents
Coupling Reagent
Common Additive
Typical Solvent(s)
Key Advantages
Potential Drawbacks
EDC.HCl
DMAP, HOBt
DCM, DMF
Cost-effective, water-soluble byproducts
Can lead to racemization
HATU
DIPEA
DMF, NMP
High coupling efficiency, low racemization
Higher cost, can be difficult to remove byproducts
PyBOP
DIPEA
DMF, DCM
Effective for hindered couplings
Byproducts can be challenging to remove
PyBrOP
DIPEA
DMF, DCM
Highly reactive, suitable for very difficult couplings
Higher cost, potential for side reactions
This table provides a general comparison. The optimal choice will depend on the specific substrate and reaction conditions.
V. References
CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. Available at:
CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents. Available at:
WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google Patents. Available at:
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Rapid Synthesis of 5-oxopiperazine-2-carboxamides via Aziridine Aldehyde-mediated three component coupling. | Request PDF - ResearchGate. Available at: [Link]
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available at: [Link]
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]
US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents. Available at:
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery | Open Access Journals - Research and Reviews. Available at: [Link]
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. Available at: [Link]
Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed. Available at: [Link]
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]
Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. Available at: [Link]
Chemoselective Ru-Catalyzed Oxidative Lactamization vs Hydroamination of Alkynylamines: Insights from Experimental and Density Functional Theory Studies | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity - Science and Education Publishing. Available at: [Link]
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing. Available at: [Link]
Approaches for peptide and protein cyclisation - PMC. Available at: [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption - Aidic. Available at: [Link]
Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J. Available at: [Link]
Coupling Reagents - Aapptec Peptides. Available at: [Link]
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Available at: [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D. Available at: [Link]
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available at: [Link]
Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Available at: [Link]
What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]
Purification challenges of 5-Oxopiperazine-2-carboxylic acid hydrochloride
Welcome to the technical support center for 5-Oxopiperazine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Oxopiperazine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chiral building block. The inherent structural features of this molecule—a hydrophilic amino acid-like moiety, a lactam ring, and its formulation as a hydrochloride salt—present unique purification challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve the desired purity and yield in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the purification of 5-Oxopiperazine-2-carboxylic acid hydrochloride in a question-and-answer format.
Q1: My isolated product is off-white, yellow, or brown, not the expected white crystalline solid. What causes this discoloration and how can I fix it?
A1: Discoloration is a common issue, typically stemming from trace impurities formed during synthesis or degradation.
Root Cause Analysis:
Oxidative Impurities: The piperazine ring system can be susceptible to oxidation, especially if exposed to air at elevated temperatures for prolonged periods in the presence of residual metal catalysts.
Residual Solvents/Reagents: Colored impurities from starting materials or reagents (e.g., certain protecting groups or coupling agents) can be carried through to the final product.
Thermal Degradation: Prolonged heating during solvent removal or drying can lead to the formation of minor, highly colored degradation products. Aldehydes are common reactive impurities in many reagents that can lead to colored adducts.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product discoloration.
Recommended Actions:
Activated Charcoal Treatment: This is the most effective first step for removing colored impurities. Before recrystallization, dissolve the crude product in the minimum amount of a hot solvent (e.g., water or methanol/water). Add a small amount (1-2% w/w) of activated charcoal and stir or gently reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal, then proceed with recrystallization.
Recrystallization: This is the primary method for purifying the hydrochloride salt. The choice of solvent is critical due to the compound's high polarity. See the detailed protocol in Part 3 and the solvent recommendations in the FAQ section .
Temperature Control: Ensure that concentration steps (rotary evaporation) are performed at moderate temperatures (<50°C) and that the final product is dried under vacuum at a temperature that does not exceed 40-50°C.
Q2: I'm struggling with recrystallization. The product either "oils out" or crashes out as a fine, difficult-to-filter powder.
A2: This is a classic crystallization problem related to solubility, supersaturation, and cooling rate. As a hydrochloride salt of a polar molecule, its solubility profile can be challenging.
Root Cause Analysis:
Solvent Choice: The chosen solvent or solvent system may be too good (oiling out upon cooling) or too poor (precipitating too quickly). The compound is highly soluble in water and methanol, and poorly soluble in less polar solvents like dichloromethane or ethyl acetate.[3]
Cooling Rate: Cooling the crystallization mixture too rapidly generates a high level of supersaturation, leading to rapid nucleation and the formation of small, impure crystals or an amorphous powder.
Excessive Water Content: For mixed solvent systems (e.g., ethanol/water), too much water can prevent crystallization and lead to oiling out.
Recommended Actions:
Systematic Solvent Screening: Test solubility in various solvents at room temperature and at their boiling points. Ideal systems are those where the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for polar hydrochloride salts include:
Methanol/Ethanol
Isopropanol/Water
Ethanol/Dichloromethane (where DCM acts as the anti-solvent)
Controlled Cooling: Once the solid is fully dissolved at high temperature, allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the growth of larger, purer crystals. Once crystals begin to form, the flask can be moved to a refrigerator and then an ice bath to maximize yield.
Anti-Solvent Addition: Dissolve the crude product in a minimum of a "good" solvent (e.g., methanol or water). Then, slowly add a "poor" or "anti-solvent" (e.g., isopropanol, acetonitrile, or THF) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate, then cool slowly. This technique can often produce high-quality crystals.
Data Presentation: Solvent System Comparison
Solvent System
Observation
Rationale
Water
High solubility, often poor recovery.
Good for initial dissolution, but an anti-solvent is usually required to induce crystallization and improve yield.
Methanol/Isopropanol
Good crystal formation.
Methanol provides initial solubility, while isopropanol acts as an anti-solvent to control precipitation.
Ethanol/Water
Effective, but sensitive to water content.
A small amount of water aids dissolution of the polar salt, while the bulk ethanol controls the solubility curve for crystallization.
Q3: My NMR/LC-MS analysis shows the presence of the corresponding free acid or ester starting material. How do I remove these?
A3: This indicates incomplete hydrolysis of an ester precursor or incomplete cyclization, common challenges in the synthesis of this molecule.[4][5]
Root Cause Analysis:
Incomplete Hydrolysis: If the synthesis involves saponification of a methyl or ethyl ester, the reaction may not have gone to completion. Carboxylic acid derivatives show varying reactivity towards hydrolysis.[6]
pH-Dependent Solubility: The free acid and the hydrochloride salt have different solubility profiles based on pH. This can be exploited for separation.
Purification Strategy:
The most robust method to separate the desired amino acid hydrochloride from a non-basic carboxylic acid impurity is through an acid-base extraction workflow. However, given the product is already a salt, a more practical approach for purification at this stage is often chromatographic. If the impurity is the free base of the product, simple recrystallization should suffice. If it is a non-basic organic acid, pH adjustment can be used.
Caption: Workflow for removing non-basic acid impurities.
Recommended Actions:
pH-Adjusted Workup: Before the final isolation, ensure the aqueous solution of your crude product is adjusted to a pH of 1-2.[7] At this pH, the desired product is fully protonated and water-soluble, while less basic or non-basic carboxylic acid impurities are protonated and may be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[7]
Chromatography: If extractive methods fail, reversed-phase chromatography (e.g., C18 silica) using a mobile phase of water/acetonitrile with an acidic modifier (e.g., 0.1% TFA or formic acid) can effectively separate the highly polar product from less polar impurities.
Q4: How do I assess and improve the chiral purity of my (S)- or (R)-5-Oxopiperazine-2-carboxylic acid hydrochloride?
A4: Ensuring high enantiomeric excess (e.e.) is critical for pharmaceutical applications.[8] The primary challenge is accurately measuring the e.e. and then removing the unwanted enantiomer.
Root Cause Analysis:
Racemization During Synthesis: Certain steps, particularly those involving harsh pH conditions or high temperatures, can cause racemization at the stereocenter (C2).
Non-Enantioselective Synthesis: If the synthesis is not perfectly stereocontrolled, the product will be a mixture of enantiomers.[4]
Recommended Actions:
Analytical Method Development (Purity Assessment):
Chiral HPLC: This is the gold standard. A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralpak® series) or crown ethers are often effective for amino acid derivatives.[9] A typical mobile phase would be hexane/ethanol or a reversed-phase system with a chiral additive.
NMR with Chiral Solvating Agents (CSAs): In the absence of a chiral HPLC method, NMR can be used. Adding a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to a solution of the sample can induce separate signals for the two enantiomers in the ¹H or ¹⁹F NMR spectrum.[10]
Purification (Enrichment):
Diastereomeric Recrystallization: This is a classical and scalable method. React the racemic or enantiomerically-impure product with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the desired pure enantiomer.
Preparative Chiral Chromatography: While expensive, this is the most direct method for separating enantiomers and can provide very high chiral purity.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for the purified product?A: As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Store at room temperature or refrigerated (2-8°C), protected from light. The product is generally stable under these conditions.[11]
Q: Which analytical techniques are essential for quality control?A: A full characterization should include:
¹H and ¹³C NMR: To confirm chemical structure and identify organic impurities.
HPLC/UPLC: To determine purity (achiral) and enantiomeric excess (chiral).[9][12]
Mass Spectrometry (MS): To confirm molecular weight.
Karl Fischer Titration: To determine water content, which is important for a hygroscopic compound.
Q: Can I convert the hydrochloride salt back to the free base?A: Yes. To generate the free base, dissolve the hydrochloride salt in water and neutralize it with a suitable base (e.g., sodium bicarbonate, sodium hydroxide, or an ion-exchange resin) to a pH of ~7-8. The free base is zwitterionic and may have different solubility properties, often being more soluble in organic solvents than the salt. Note that the free base may be less stable over the long term than the hydrochloride salt. The salt form is often preferred for its crystalline nature and stability.[13][14]
Part 3: Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol describes a robust method using an ethanol/water solvent system.
Dissolution: In a flask equipped with a reflux condenser, add the crude 5-Oxopiperazine-2-carboxylic acid hydrochloride (1.0 eq). Add absolute ethanol (approx. 10-15 mL per gram of crude material).
Heating: Heat the slurry to reflux with stirring. The material will not fully dissolve.
Co-solvent Addition: While at reflux, add deionized water dropwise until all the solid dissolves. Be patient and add the minimum amount of water necessary to achieve a clear solution. Adding excess water will significantly reduce your final yield.
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (1-2% w/w). Return the flask to the heat and reflux for 15 minutes.
Hot Filtration (Optional): If charcoal was used, filter the hot solution through a pre-warmed funnel packed with a small pad of Celite® to remove the charcoal.
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
Maturation: Once the mixture has reached room temperature, place it in a refrigerator (4°C) for at least 4 hours (or overnight) to maximize crystal growth and yield.
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.
Drying: Dry the crystals under high vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
This protocol provides a starting point for achiral purity analysis.
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 210 nm
Injection Volume: 5 µL
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Water/Acetonitrile (90:10).
References
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Google Patents. (n.d.). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
Google Patents. (n.d.). CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.
PubMed. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Retrieved from [Link]
PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
PubMed. (2009). Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics and Templates. Retrieved from [Link]
ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
Google Patents. (n.d.). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
IOARP. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].
PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Retrieved from [Link]
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]
NIH. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]
PMC. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]
PubMed. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Retrieved from [Link]
Technical Support Center: 5-Oxopiperazine-2-Carboxylic Acid Synthesis
This technical guide addresses the synthesis of 5-oxopiperazine-2-carboxylic acid (PCA) , a critical pharmacophore in peptidomimetics and NMDA receptor modulation.[1] The following protocols and troubleshooting matrices...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 5-oxopiperazine-2-carboxylic acid (PCA) , a critical pharmacophore in peptidomimetics and NMDA receptor modulation.[1] The following protocols and troubleshooting matrices focus on the Reductive Amination-Cyclization Route (Serine + Glyoxylate), currently the industry standard for maintaining stereochemical integrity.
Topic: Troubleshooting Side Reactions & Process Optimization
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 3, 2026[1]
Core Synthesis Workflow & Mechanism
Before troubleshooting, verify your baseline mechanism.[1] The most robust route utilizes the reductive amination of L-serine (or D-serine) with ethyl glyoxylate , followed by spontaneous or acid-catalyzed cyclization.[1]
Cyclization: Intramolecular nucleophilic attack of the secondary amine on the serine ester carbonyl (or vice versa, depending on protecting groups) to form the 6-membered lactam.[1]
Visual Pathway Analysis
The following diagram illustrates the primary pathway versus critical failure modes (Side Reactions).
Caption: Figure 1.[1][2] Synthetic pathway for 5-oxopiperazine-2-carboxylic acid showing the primary cyclization route and three major side-reaction divergence points.
Troubleshooting Guide: Side Reactions
Issue 1: Loss of Optical Purity (Racemization)
Symptom: Optical rotation
is lower than literature value (e.g., for (R)-isomer derivatives) or HPLC shows split peaks.[1]
Root Cause: The C2 proton is acidic due to the adjacent electron-withdrawing carbonyls (lactam and carboxylic acid).[1] Base-catalyzed enolization leads to epimerization.[1]
Variable
Impact on Racemization
Recommendation
pH > 8
Critical Risk. Promotes proton abstraction at C2.[1]
Maintain pH < 7.5 during workup.[1] Use NaHCO sparingly; prefer phosphate buffers.[1]
If coupling to the C2-acid, use low-racemization additives like Oxyma Pure or HOAt.[1]
Corrective Protocol:
If racemization is suspected, derivatize a small aliquot with Marfey’s Reagent (FDAA) and analyze via LC-MS to quantify the D/L ratio before proceeding to scale-up.[1]
Issue 2: Linear Oligomerization (Dimerization)
Symptom: Gummy residue, multiple spots on TLC, mass spectrum shows
or .
Root Cause: Intermolecular reaction between the amine of one molecule and the ester of another competes with intramolecular cyclization.[1]
The Dilution Rule: Cyclization is a unimolecular reaction (favored at low concentration), while dimerization is bimolecular (favored at high concentration).[1]
Troubleshooting Step:
Current Conc: If reaction is
, dilute to 0.01 M - 0.05 M .
Addition Mode: Add the linear amine precursor slowly (dropwise) to the cyclization catalyst/solvent to keep instantaneous concentration low.[1]
Issue 3: Incomplete Cyclization (Hydrolysis)
Symptom: Presence of starting material or linear diacid (mass = Target + 18 Da).[1]
Root Cause: Steric hindrance or presence of water preventing the lactam closure.[1]
Fix:
Drying: Ensure solvents (MeOH/DCM) are anhydrous.[1]
Catalysis: Add a mild Lewis acid (e.g., 10 mol% acetic acid) to catalyze the transesterification/amidation.
Optimized Synthetic Protocol
Based on the method by Limbach et al. and modifications for stability.
Imine Formation (Dehydration):
Dissolve L-serine methyl ester HCl in anhydrous MeOH (0.1 M). Add activated 3Å molecular sieves.[1] Add ethyl glyoxylate and stir at 0°C for 2 hours .
Checkpoint: Monitor by TLC.[1] The disappearance of the amine spot indicates imine formation.[1]
Why? Molecular sieves trap the water byproduct, pushing the equilibrium toward the imine.[1]
Reduction (Stereoselective):
Add NaBH
CN in portions at 0°C. Allow to warm to Room Temperature (RT) overnight.
Caution: Maintain pH ~6.[1]0. If pH rises, racemization risk increases.[1] Acetic acid can be used to buffer.[1]
Cyclization:
The secondary amine formed often cyclizes spontaneously.[1] If not, heat gently to 40°C for 4 hours .
Validation: Check LC-MS for mass corresponding to the cyclic lactam (M-EtOH).[1]
Purification (Crucial):
Evaporate MeOH. Redissolve in EtOAc/Water. Adjust aqueous phase to pH 2.0 (using 1N HCl). Extract the product into EtOAc (if N-protected) or purify the free acid via ion-exchange chromatography (Dowex 50W) to remove inorganic salts.[1]
Frequently Asked Questions (FAQ)
Q1: Why is my product an oil instead of the reported solid?A: This usually indicates impurities (linear oligomers) or partial racemization.[1] A racemic mixture often has a lower melting point or remains an oil compared to the pure enantiomer.[1] Attempt trituration with cold diethyl ether or hexane to induce crystallization.[1]
Q2: Can I use L-Aspartic acid instead of Serine?A: No, L-Aspartic acid would yield a different ring size or substitution pattern.[1] However, N-chloroacetyl-L-asparagine can be cyclized to form 5-oxopiperazine-2-acetamide derivatives, which can be hydrolyzed to the acid.[1] This route is harsher and more prone to side reactions.[1]
Q3: How do I store the final product?A: 5-oxopiperazine-2-carboxylic acid is hygroscopic and prone to ring opening in moist air.[1] Store at -20°C under Argon in a desiccator.
References
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid:
Limbach, M., et al. "Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates."[1][3][4][5] Journal of Organic Chemistry / Org.[1][6][7] Biomol. Chem. (2009).[1][3]
Racemization Mechanisms in Peptide Synthesis:
"A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis." HighFine Chemistry.
Industrial Preparation of Piperazine Derivatives:
US Patent 5945534A.[1] "Process for the preparation of optically active piperazine-2-carboxylic acid derivatives."
Technical Support Center: Solubility Optimization for 5-Oxopiperazine-2-carboxylic Acid
Case Reference: 5-OPC-SOL-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1][2][3][4] Introduction: Understanding Your Molecule Welcome to the Technical Support Center. You are likely here because 5...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: 5-OPC-SOL-001
Support Tier: Level 3 (Senior Application Scientist)
Status: Open[1][2][3][4]
Introduction: Understanding Your Molecule
Welcome to the Technical Support Center. You are likely here because 5-Oxopiperazine-2-carboxylic acid (also known as 5-oxo-2-pipecolic acid or a cyclic glutamate analogue) is presenting solubility challenges in your assay development.[1][2][3][4]
To solve this, we must look beyond the "mix and vortex" approach and understand the physical chemistry at play.[4] This molecule is a cyclic lactam with a carboxylic acid moiety.[3][4]
The Challenge: In its solid state, this molecule exhibits high lattice energy due to strong intermolecular hydrogen bonding (amide-to-acid interactions).[1][2][4] Furthermore, in solution, it behaves as a zwitterion (dipolar ion) near neutral pH, which is often the point of minimum solubility (isoelectric precipitation).[2][4]
The Solution: The key to stable solubility lies in controlling the ionization state.[3][4] You must drive the equilibrium away from the neutral/zwitterionic form and toward the anionic salt form.[3][4]
Module 1: Preparation of High-Concentration Stock Solutions
User Issue: "I cannot get the solid powder to dissolve in my solvent at high concentrations (e.g., 10-50 mM)."
Protocol A: The DMSO Standard (Preferred)
Dimethyl sulfoxide (DMSO) is the most reliable solvent for generating high-concentration stocks (up to 100 mM) for compound libraries.[1][2][3][4]
Weighing: Weigh the target mass of 5-Oxopiperazine-2-carboxylic acid.
Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve 50 mM.
Disruption: Vortex vigorously for 30 seconds.
Troubleshooting: If undissolved crystals remain, sonicate in a water bath at 35°C–40°C for 10 minutes.[3][4] The heat and cavitation energy disrupt the crystal lattice.[3][4]
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which causes precipitation.[1][2][3][4]
Protocol B: The Aqueous "Salt-Switch" (For DMSO-Sensitive Assays)
If your assay cannot tolerate DMSO, you must convert the acid to its sodium salt to dissolve it in water.[1][2][4]
Calculation: Calculate the molarity of your desired stock (e.g., 10 mM).
Alkaline Dissolution: Instead of pure water, add 1.0 equivalent of NaOH (or slightly excess, e.g., 1.1 eq) relative to the moles of your compound.[4]
Why? This deprotonates the carboxylic acid (
), breaking the intermolecular H-bonds and creating a highly soluble anion.[1][2][3][4]
Stabilization: Once dissolved, slowly adjust the pH back to 7.4 using a buffered solution, but monitor for precipitation.
Module 2: Preventing "Crash-Out" During Assay Dilution
User Issue: "My stock solution is clear, but when I dilute it into cell culture media or PBS, it turns cloudy/precipitates."
This is a classic "pH Shock" phenomenon.[3][4] Your DMSO stock carries the neutral molecule into a buffer (PBS) that forces it into its zwitterionic (insoluble) state.[3][4]
The Troubleshooting Workflow
Step 1: Check Your Buffer pH
5-Oxopiperazine-2-carboxylic acid has a carboxylic acid pKa in the range of 2.0–4.[1][2][3]0. At pH 7.4 (PBS), it should be soluble as an anion.[3][4] However, if your stock concentration is high, the local acidity upon addition can cause immediate precipitation.[4]
Fix: Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Phosphate) to absorb the acidic protons without dropping local pH.[3][4]
Step 2: The Intermediate Dilution Step
Avoid spiking 100% DMSO stock directly into 100% aqueous media.[3][4] This creates a high heat of mixing and supersaturation.[3][4]
Protocol:
Prepare a 10x Intermediate in assay buffer containing 5-10% DMSO.[1][3][4]
Add this 10x Intermediate to your final wells.[3][4]
Visualization: The Solubility Decision Tree
Caption: Decision matrix for solubilizing 5-Oxopiperazine-2-carboxylic acid, prioritizing salt formation for aqueous routes.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I autoclave solutions of 5-Oxopiperazine-2-carboxylic acid?
Answer:No.
While the lactam ring is relatively stable, the carboxylic acid and amide bonds can hydrolyze under high heat and pressure (121°C).[1][2]
Recommendation: Sterilize aqueous stocks using a 0.22 µm PVDF or PES syringe filter .[3][4] If using DMSO, it is inherently bacteriostatic at high concentrations, but filtering is good practice.[4]
Q2: Why does the solubility change when I switch from PBS to DMEM?
Answer: This is likely due to the Common Ion Effect or Protein Binding .[3][4]
Common Ion Effect: DMEM contains high concentrations of amino acids and salts.[3][4] If your compound forms an insoluble complex with Calcium or Magnesium (present in DMEM but often absent in PBS w/o Ca/Mg), it will crash out.[3][4]
Serum Binding: If your media contains FBS (Fetal Bovine Serum), the albumin may bind your compound, keeping it in solution (pseudo-solubility) or sequestering it.[3][4]
Test: Check solubility in serum-free media first to establish a baseline.[1][3][4]
Q3: What is the maximum solubility I can expect?
Based on structural analogs (pipecolic acid derivatives):
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid.[1][2][3][4] Retrieved from [Link][1][2][4]
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[1][2][3][4][5] Journal of Organic Chemistry.[3][4] Retrieved from [Link]
Williams, R. pKa Data Compilation for Carboxylic Acids and Heterocycles.[3][4][6] Organic Chemistry Data.[3][4] Retrieved from [Link][1][2][4]
Technical Support Center: HPLC Troubleshooting for 5-Oxopiperazine-2-carboxylic Acid (5-OPC)
Executive Summary: The "Why" Behind the Failure 5-Oxopiperazine-2-carboxylic acid (5-OPC) is a deceptively difficult analyte. Unlike standard small molecules, it presents a "perfect storm" for chromatographic poor perfor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Why" Behind the Failure
5-Oxopiperazine-2-carboxylic acid (5-OPC) is a deceptively difficult analyte. Unlike standard small molecules, it presents a "perfect storm" for chromatographic poor performance:
High Polarity: It elutes near the void volume (
) on standard C18 columns.
Amphoteric Nature: It contains a carboxylic acid (pKa ~3.5) and a secondary amine (pKa ~8-9, unless acylated), plus a neutral lactam amide.
Weak UV Chromophore: It lacks aromatic rings, relying on the weak amide absorption at 200–210 nm.
The Root Cause of Tailing:
Tailing in 5-OPC is rarely a column defect. It is a thermodynamic mismatch . The secondary amine interacts electrostatically with residual silanols (cation exchange), while the carboxylic acid creates repulsion or mixed-mode retention depending on pH. If you are seeing tailing factors (
) > 1.5, your method is likely failing to suppress these secondary interactions.
Interactive Troubleshooting Guide
Phase 1: Diagnostic Flowchart
Use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic decision tree for 5-OPC chromatographic issues.
Phase 2: Frequently Asked Questions (Technical Deep Dive)
Q1: I am using a C18 column with 0.1% Formic Acid, but the peak is broad and tails. Why?A: 0.1% Formic acid (pH ~2.7) is insufficient for this molecule.
Mechanism: At pH 2.7, the secondary amine in the piperazine ring is protonated (
), and the carboxylic acid is partially ionized. The positively charged amine interacts strongly with ionized silanols () on the silica surface.
Fix: You must increase Ionic Strength . Formic acid provides no ionic strength. Switch to 20–50 mM Ammonium Formate (pH 3.0) or Phosphate Buffer (pH 2.5) . The high concentration of cations (
or ) will "flood" the silanol sites, blocking the analyte from interacting with them.
Q2: My retention time is inconsistent (shifting).A: This indicates "Phase Collapse" (Dewetting).
Mechanism: 5-OPC is highly polar. To retain it on C18, you likely use <5% organic solvent. Standard C18 chains collapse in 100% aqueous conditions, losing surface area and retention capability.
Fix: Switch to a Polar-Embedded C18 or an "Aqueous Stable" C18 (e.g., Waters T3, Agilent SB-Aq, or Phenomenex Hydro-RP). These phases prevent collapse in 100% buffer.
Q3: Can I use HILIC instead?A:Yes, HILIC is the superior mode for 5-OPC.
Why: HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase (Silica or Amide) and high organic mobile phase.[1] 5-OPC will be strongly retained, eluting after the void volume, and the high acetonitrile concentration enhances ESI-MS sensitivity if you are using Mass Spec.
Optimized Experimental Protocols
Protocol A: Reversed-Phase (For Legacy Systems)
Best for: Labs restricted to C18 columns.
Parameter
Specification
Rationale
Column
C18 with Polar Endcapping (e.g., Aq-type)
Prevents phase collapse in high aqueous mobile phase.
The following diagram illustrates why simple acidic mobile phases fail and how high ionic strength buffers solve the tailing issue.
Figure 2: Mechanism of silanol shielding. In Scenario A, the protonated amine of 5-OPC sticks to the stationary phase. In Scenario B, buffer cations (K+/NH4+) compete for these sites, allowing 5-OPC to elute symmetrically.
References & Grounding
HILIC vs. Reversed Phase: Chromatography Online. "HILIC: The Pros and Cons." Discusses the retention of polar ionizable compounds where RP fails.
Peak Tailing Mechanisms: Chrom Tech. "What Causes Peak Tailing in HPLC?" Details silanol interactions and the necessity of end-capping/pH control.
Piperazine/Lactam Analysis: NIH/PubMed. "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid." Establishes the structural basis for the amphoteric nature of the molecule.
pKa Data for Piperazines: University of Regina. "pKa Values of Some Piperazines." Provides grounding for the basicity of the secondary amine in the ring (pKa ~9.7 for piperazine, modified by the oxo group).
Detection Limits: JOCPR. "Analytical method for piperazine... using chemical derivatization." Confirms the lack of UV chromophore and need for low-wavelength detection or derivatization.[3]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Oxopiperazine-2-Carboxylic Acid HCl Production
Status: Operational | Tier: Level 3 (Process Chemistry & Scale-Up)
Subject: Troubleshooting Scale-Up, Purification, and Salt Formation for 5-Oxopiperazine-2-carboxylic Acid (5-OPC) Hydrochloride.
Executive Summary: The Molecule & The Challenge
5-Oxopiperazine-2-carboxylic acid (5-OPC) is a critical peptidomimetic scaffold.[1] Unlike its reduced counterpart (piperazine-2-carboxylic acid), the 5-oxo derivative contains a lactam ring, imparting specific conformational rigidity and altering its acid-base profile.[1]
Key Scale-Up Challenges:
Cyclization Efficiency: The ring-closure step often competes with intermolecular oligomerization, leading to "gummy" polymers.[1]
Salt Stoichiometry: Unlike piperazine (which forms a dihydrochloride), the 5-oxo derivative is a mono-amine/mono-amide .[1] It typically forms a monohydrochloride salt.[1][2] Over-acidification leads to unstable hygroscopic solids.[1][2]
Purification: The zwitterionic nature of the free base makes separation from inorganic salts (NaCl/KCl) difficult without ion-exchange chromatography.[1]
Reaction Engineering: The Cyclization Module
Q: My cyclization yield drops significantly when scaling from 5g to 100g. I see a large baseline hump on HPLC. What is happening?
A: You are likely facing the "Concentration Effect" favoring oligomerization. [1][2]
The Mechanism:
The formation of the 6-membered lactam ring is an intramolecular reaction (First Order).[1][3] The side reaction—polymerization—is intermolecular (Second Order).[1][2]
As you scale up, if you maintain the same concentration or add reagents too quickly, the local concentration spikes, favoring the second-order polymerization reaction (the "hump" on your HPLC).[1][2]
Troubleshooting Protocol:
Implement Pseudo-High Dilution: Do not dump all reagents at once. Use a controlled feed of the linear precursor into the cyclization catalyst/solvent mixture.[1][2]
Solvent Choice: Switch to a solvent that solvates the monomer but precipitates the polymer (or vice versa).[1][2] For 5-OPC precursors, Methanol or Ethanol are common, but adding a co-solvent like THF can sometimes improve selectivity.[1]
Temperature Control: Cyclization often has a higher activation energy than polymerization.[1][2] Ensure the reactor is at the optimal temperature (usually reflux) before starting the addition.[1][2]
Downstream Processing: Purification & Salt Formation[1][2]
Q: The final HCl salt is extremely hygroscopic and turns into a deliquescent oil upon exposure to air.[1][2] How do I stabilize it?
A: This is usually a result of excess HCl or trapped solvent. [1][2]
The Science:
5-OPC contains one basic secondary amine (pKa ~8-9) and one non-basic amide.[1][3] It should form a 1:1 Stoichiometric Salt .[1] If you treat it like a standard piperazine and use excess HCl (aiming for 2 equivalents), the excess acid is not chemically bound.[1][2] It sits in the crystal lattice, attracting atmospheric moisture immediately.[1][2]
Corrective Workflow:
Parameter
Specification
Reason
Acid Equivalents
0.95 - 1.05 eq
Avoid excess free HCl.[1] The amide nitrogen does not protonate under standard conditions.[1][2]
Solvent System
MeOH / Et2O or IPA
Methanol dissolves the HCl salt; Ether/IPA acts as an anti-solvent to induce crystallization.[1][2]
Drying
Vacuum (<5 mbar) @ 40°C
Remove trapped water.[1][2] Avoid high temps (>60°C) to prevent decarboxylation.[1][2]
Q: I cannot remove the inorganic salts (NaCl) from my reaction mixture. The product co-precipitates.[1][2]
A: You need a "Desalting" switch before salt formation. [1][2]
Since 5-OPC is zwitterionic (isoelectric point ~pH 5-6), it is water-soluble.[1]
Protocol:
Ion Exchange (Best for Scale): Use a strongly acidic cation exchange resin (e.g., Dowex 50W).[1][2]
Decarboxylation: Occurs at prolonged temperatures >80°C in acidic media.[2]
Hydrolysis: The lactam ring is relatively stable, but strong base (pH >12) can open the ring back to the linear amino acid derivative.[1][2]
References & Authority
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[1][4] Journal of Organic Chemistry.[1] Link
Relevance: Establishes the stereoselective synthesis route from Serine, critical for high-value optical purity.
Limbach, M., et al. (2009). Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates.[1][5] Organic & Biomolecular Chemistry.[1][3][5][6][7] Link
Relevance: Provides alternative cyclization protocols via Michael addition, useful for structural analogs.
Technical Support Center: Deprotection of Boc-5-oxopiperazine-2-carboxylic acid
Topic: Optimization of deprotection steps for Boc-5-oxopiperazine-2-carboxylic acid Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals. We...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of deprotection steps for Boc-5-oxopiperazine-2-carboxylic acid
Content type: Technical Support Center (Troubleshooting & FAQ)
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Application Support Hub.
This guide addresses the critical deprotection step of Boc-5-oxopiperazine-2-carboxylic acid . While standard Boc removal is often considered trivial, the presence of the 5-oxopiperazine (lactam) core combined with a free carboxylic acid creates a zwitterionic product that presents unique isolation challenges.
This resource is designed to move beyond "recipe following" to "process understanding," ensuring high yield and purity.
⚡ Quick Navigation
(Recommended for small scale/purification via HPLC)
FAQ: Why is my yield low despite complete conversion by LCMS?
Senior Scientist Insight: The issue is rarely the reaction; it is the isolation . The product, 5-oxopiperazine-2-carboxylic acid, is a polar zwitterion. If you perform a standard aqueous workup (e.g., NaHCO3 wash), the product will partition into the aqueous phase and be discarded.
Solution: Avoid aqueous extraction. Use precipitation or evaporation followed by trituration.[1]
Protocol A: TFA-Mediated Deprotection (The "Gold Standard")
Best for: Small scales (<1g), or when the product will be purified immediately by Prep-HPLC.
Preparation: Dissolve the Boc-substrate (1.0 equiv) in DCM (5–10 mL per mmol).
Acidification: Cool to 0°C. Add TFA dropwise.
Ratio: Final concentration should be 1:1 to 1:4 (TFA:DCM).
Scavenger: If your molecule contains Met, Trp, or Cys, add 2.5% TIPS and 2.5% H2O. For the bare scaffold, scavengers are not strictly required but 1% TIPS can prevent tert-butyl cation re-attachment.
Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (RT). Monitor by TLC (stain with Ninhydrin) or LCMS.
Concentrate the reaction mixture in vacuo (do not heat above 40°C).
Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove residual TFA.
Precipitation: Add cold Diethyl Ether (Et2O) or MTBE to the oily residue. Triturate vigorously until a solid forms.
Isolation: Filter or centrifuge to collect the trifluoroacetate salt.
Protocol B: HCl/Dioxane Deprotection
Best for: Scale-up (>1g) and storage. The HCl salt is often more crystalline and less hygroscopic than the TFA salt.
Reagents: 4M HCl in 1,4-Dioxane (anhydrous).
Preparation: Dissolve Boc-substrate in minimum dry 1,4-dioxane or EtOAc.
Note: If solubility is poor, a small amount of MeOH can be added, but avoid heating.
Acidification: Add 4M HCl in Dioxane (5–10 equiv of HCl).
Reaction: Stir at RT.
Observation: The product often precipitates directly from the solution as the reaction proceeds.
Work-up:
If solid precipitates: Filter the solid under N2 or Argon. Wash with dry Et2O.
If no precipitate: Concentrate in vacuo, then triturate with Et2O/Hexanes.
📊 Module 2: Comparative Data & Optimization
Table 1: Acid Selection Matrix for 5-oxopiperazine Scaffolds
Parameter
Method A: TFA / DCM
Method B: HCl / Dioxane
Method C: Oxalyl Chloride / MeOH
Reaction Rate
Very Fast (<1 h)
Moderate (1–3 h)
Slow (Mild)
Ring Stability
High (at RT)
High
Very High
Product Form
TFA Salt (Hygroscopic)
HCl Salt (Crystalline)
HCl Salt
Isolation
Ether Precipitation
Filtration (often)
Evaporation
Risk
Residual TFA affects bioassays
Hygroscopicity of Dioxane
Methyl ester formation (Side rxn)
Critical Warning: Avoid using aqueous HCl (e.g., 6N HCl) with heating. While the piperazine ring is robust, the amide (lactam) bond can hydrolyze under prolonged reflux in strong aqueous acid, opening the ring to form the linear diamino-diacid derivative.
🛠 Module 3: Troubleshooting Guide
Q: I see a new impurity at M+14 or M+32 in LCMS. What happened?
Diagnosis:
M+14 (Methyl Ester): If you used MeOH as a solvent with HCl, you likely esterified the carboxylic acid.
Fix: Switch to Dioxane or EtOAc. If MeOH is required for solubility, keep temperature at 0°C and limit reaction time.
M+32 (Methanol Adduct): Rare, but can occur with ring opening.
Q: The product is an oil that won't solidify.
Diagnosis: Residual solvent or acid is preventing crystallization.
Fix:
High Vacuum: Dry the oil for >12 hours.
Trituration: Dissolve in minimum MeOH (0.5 mL), then add excess Et2O (20 mL) dropwise with vigorous stirring. Scratch the flask wall with a glass rod.
Lyophilization: Dissolve the residue in water/MeCN and freeze-dry. This yields a fluffy powder (TFA salt).
Q: Is the 5-oxopiperazine ring stable to TFA?
Answer: Yes. The 6-membered lactam is thermodynamically stable under standard deprotection conditions (TFA/DCM, RT, 2h). Degradation usually requires strong aqueous acid/base and heat. However, racemization at the C2 position is a theoretical risk if the reaction is allowed to exotherm uncontrolled. Always add acid at 0°C.
📉 Visual Workflow (DOT Diagram)
Caption: Decision matrix for deprotection methodology based on scale and desired salt form. Green nodes indicate successful isolation paths.
📚 References
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[2] John Wiley & Sons. (The definitive guide on Boc chemistry and stability).
Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates . Limbach, M., et al. (2009). Organic & Biomolecular Chemistry. (Describes synthesis and handling of the 5-oxopiperazine core).
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Royal Society of Chemistry Advances. (2020). (Alternative mild deprotection strategy).
Boc Deprotection - Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. (Guidelines on solvent selection and green alternatives).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational
Operator: Senior Application Scientist
Topic: Stability, Solubility, and Handling of 5-Oxopiperazine-2-Carboxylic Acid (5-OPC)
Reference ID: TSH-5OPC-2024[1]
Executive Summary
5-Oxopiperazine-2-carboxylic acid (5-OPC), also known as 5-oxopipecolic acid, is a constrained peptidomimetic scaffold often used as a homolog of pyroglutamic acid.[1] While the six-membered lactam ring offers better hydrolytic stability than
-lactams, it remains susceptible to ring-opening hydrolysis and C2-racemization under specific solution conditions. This guide provides root-cause analysis and actionable protocols to maintain the integrity of 5-OPC in solution.
Module 1: Chemical Stability (Hydrolysis Prevention)
User Ticket #101: "I am observing a gradual loss of my compound in aqueous buffer over 24 hours. LC-MS shows a new peak with a mass shift of +18 Da."
Root Cause Analysis:
The +18 Da mass shift indicates hydrolysis of the lactam ring (addition of H₂O), converting the cyclic 5-OPC into an open-chain dipeptide derivative (likely a glutamine/glutamate analogue structure depending on substitution). While
-lactams (6-membered) are more stable than smaller rings, they are thermodynamically unstable in strong alkaline or highly acidic environments.[1]
Safe Zone: pH 4.5 – 7.5. The zwitterionic nature of the free acid stabilizes the ring near neutral pH.
Buffer Selection:
Avoid nucleophilic buffers (e.g., Tris, Glycine) at high pH, as they can attack the carbonyl carbon.[1]
Recommended: Phosphate (PBS), Citrate, or MES buffers within the safe pH range.[1]
Temperature Control:
Hydrolysis rates follow Arrhenius kinetics. Store solutions at 4°C. Avoid repeated freeze-thaw cycles which can cause localized pH shifts (eutectic crystallization).[1]
User Ticket #102: "My purified (S)-enantiomer is showing a split peak on chiral HPLC after overnight stirring in DMF/base."
Root Cause Analysis:
You are observing C2-epimerization . The C2 proton is alpha to both the carboxylic acid (or ester) and the ring amine. Under basic conditions, this proton is acidic (
in DMSO), leading to the formation of a planar enolate intermediate which destroys the stereocenter.[1] Upon reprotonation, a racemic mixture forms.[1][2]
Mechanistic Insight:
Racemization is accelerated by:
Strong Bases: DBU, NaH, or excess tertiary amines (TEA/DIPEA).[1]
Activation: If you are activating the carboxylic acid (e.g., with HATU/EDC) for coupling, the C2 proton becomes significantly more acidic (oxazolone formation pathway).[1]
Troubleshooting Protocol:
Base Selection:
Switch to sterically hindered, weaker bases like Sym-collidine or 2,6-lutidine during coupling reactions.[1]
Limit DIPEA/TEA exposure time.
Coupling Additives:
Use Oxyma Pure or HOAt as additives. They suppress racemization by accelerating the coupling reaction, reducing the lifetime of the activated ester intermediate.
Solvent Choice:
Avoid high-dielectric polar aprotic solvents (DMSO, DMF) for long-term storage of the free base, as they support charge separation in the transition state.[1]
Module 3: Solubility & Handling
User Ticket #103: "The compound precipitates when I add it to dichloromethane (DCM). How do I solubilize it for organic synthesis?"
Root Cause Analysis:
5-OPC exists as a zwitterion (internal salt) in its free form.[1] The lattice energy is high, making it insoluble in non-polar organic solvents like DCM or Toluene.
Solubilization Matrix:
Solvent System
Solubility
Notes
Water
High
pH dependent; soluble as zwitterion or salt.
DMSO/DMF
Moderate/High
Good for reactions; difficult to remove.
Methanol/Ethanol
Moderate
Proticity helps solvate the zwitterion.
DCM/Ethyl Acetate
Insoluble
Requires protection or derivatization.
Actionable Workflows:
For Organic Synthesis (DCM/THF):
You must protect the nitrogen (e.g., N-Boc, N-Cbz) or esterify the carboxylic acid.[1]
Protocol: React 5-OPC with
in aqueous NaOH/Dioxane (Schotten-Baumann conditions) to generate N-Boc-5-OPC . The N-Boc derivative is soluble in DCM and EtOAc.
For Aqueous Assays:
Dissolve in a small volume of DMSO (100x stock) and dilute into PBS. Ensure final DMSO concentration is <1% to avoid protein denaturation in bioassays.
Visual Technical Guides
Figure 1: Stability & Handling Decision Tree
Caption: Workflow for selecting optimal solvent and pH conditions to prevent degradation and precipitation.
Figure 2: Degradation Pathways (Mechanistic View)
Caption: Mechanistic pathways showing the two primary degradation modes: Hydrolytic Ring Opening and Base-Catalyzed Racemization.[1]
References
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[1][3] Journal of Organic Chemistry.[4]
Limbach, M., et al. (2009). Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics and Templates.[1][5] Organic & Biomolecular Chemistry.[4][6][7][8]
PubChem Compound Summary. 5-Oxopiperidine-2-carboxylic acid (Analogous structure data).[9][10][11] National Center for Biotechnology Information.
Bennani, Y. L., & Van Han, G. (1996). Racemization of Amino Acids and Peptides.[1] (General reference on C-alpha racemization mechanisms applicable to cyclic amino acids). Chemical Reviews.
A Comparative Guide to 5-Oxopiperazine-2-carboxylic Acid and Pyroglutamic Acid in Peptide Structure
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of peptide science and therapeutic development, the strategic modification of peptide...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of peptide science and therapeutic development, the strategic modification of peptide structures is paramount to enhancing their stability, dictating their conformation, and ultimately, modulating their biological activity. Among the arsenal of chemical tools available, cyclic constraints play a pivotal role. This guide provides a comprehensive comparison of two significant cyclic amino acid analogues: 5-Oxopiperazine-2-carboxylic acid (Opca) and pyroglutamic acid (pGlu). While both introduce a lactam ring into the peptide backbone, their distinct ring sizes and chemical natures impart unique structural and functional consequences.
This document will delve into the chemical intricacies of Opca and pGlu, compare their impact on peptide conformation and stability with supporting experimental data, and provide detailed protocols for their synthesis and structural analysis. Our objective is to equip researchers with the necessary knowledge to make informed decisions when selecting the appropriate cyclic modification for their peptide-based projects.
Introduction to the Contenders: Chemical Structures and Fundamental Properties
At first glance, 5-Oxopiperazine-2-carboxylic acid and pyroglutamic acid may appear as simple cyclic derivatives of amino acids. However, their subtle structural differences are the foundation for their distinct behaviors within a peptide chain.
Pyroglutamic Acid (pGlu): The N-Terminal Guardian
Pyroglutamic acid, a five-membered lactam, is a naturally occurring modification found at the N-terminus of many peptides and proteins.[1] It is formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[1] This cyclization can occur spontaneously, particularly under acidic or neutral conditions, or be enzymatically mediated.[1]
5-Oxopiperazine-2-carboxylic Acid (Opca): The Conformation-Inducing Scaffold
5-Oxopiperazine-2-carboxylic acid is a six-membered cyclic structure that can be considered a dipeptide mimetic. Its incorporation into a peptide chain introduces a more rigid scaffold compared to the more flexible five-membered ring of pyroglutamic acid.[2][3] Opca can be synthesized in both (S) and (R) configurations, offering stereochemical diversity for influencing peptide secondary structure.[1]
Feature
Pyroglutamic Acid (pGlu)
5-Oxopiperazine-2-carboxylic Acid (Opca)
Ring Size
5-membered lactam
6-membered lactam
Chemical Formula
C₅H₇NO₃
C₅H₈N₂O₃
Molar Mass
129.11 g/mol
144.13 g/mol
Typical Position in Peptide
N-terminus
Internal
Primary Function
N-terminal protection, stability enhancement
Induction of specific secondary structures (β- and γ-turns)
Impact on Peptide Structure and Conformation: A Comparative Analysis
The primary motivation for incorporating Opca or pGlu into a peptide is to control its three-dimensional structure. The conformational rigidity imposed by these cyclic structures can pre-organize the peptide into a bioactive conformation, enhancing its affinity for a target receptor and increasing its resistance to enzymatic degradation.
Pyroglutamic Acid: Stabilizing the N-Terminus
The formation of a pyroglutamyl residue at the N-terminus of a peptide has a profound impact on its stability. By eliminating the free N-terminal amine, pGlu renders the peptide resistant to degradation by aminopeptidases, a major class of proteolytic enzymes.[4] This increased stability is a significant advantage in the development of peptide-based therapeutics, as it can prolong their in vivo half-life.
From a conformational standpoint, the five-membered ring of pGlu is relatively planar and restricts the rotational freedom of the N-terminal residue. While it does not induce a specific, overarching secondary structure in the entire peptide, it provides a stable and defined N-terminal cap.
5-Oxopiperazine-2-carboxylic Acid: A Tunable Turn Inducer
The six-membered ring of Opca offers a more potent tool for dictating peptide conformation. Depending on its stereochemistry, Opca can act as a powerful inducer of specific secondary structures, namely β-turns and γ-turns. These turn structures are critical for the biological activity of many peptides, as they often constitute the recognition motif for receptor binding.
A study by Piarulli et al. demonstrated the stereospecific conformational effects of Opca in tetrapeptides.[1] When the (R)-enantiomer of Opca was incorporated into the peptide Boc-Val-(R)-Opca-Gly-Leu-OMe, it was found to exist in an equilibrium between a γ-turn and a type II β-turn conformation.[1] In contrast, the (S)-enantiomer in Boc-Val-(S)-Opca-Gly-Leu-OMe resulted in two interconverting conformations due to cis-trans isomerization of the tertiary amide bond.[1] This highlights the crucial role of stereochemistry in the conformational outcome.
Logical Relationship: From Chemical Structure to Conformational Control
Caption: From Structure to Function.
Experimental Data Summary
The following table summarizes key experimental findings from the literature regarding the effects of pGlu and Opca on peptide properties.
Parameter
Pyroglutamic Acid (pGlu)
5-Oxopiperazine-2-carboxylic Acid (Opca)
Supporting Evidence
Proteolytic Stability
Significantly increased resistance to aminopeptidases.
Expected to increase stability due to the constrained structure, though direct comparative data with pGlu is limited.
To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis and conformational analysis of peptides containing these modifications.
Synthesis of Peptides Containing 5-Oxopiperazine-2-carboxylic Acid and Pyroglutamic Acid
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for preparing these modified peptides. [8] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Protocol for Synthesis of a Tetrapeptide Containing (R)-5-Oxopiperazine-2-carboxylic Acid:
This protocol is adapted from the work of Maharani et al.[8] and Piarulli et al.[1] for the synthesis of a model tetrapeptide.
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
Attachment of the First Amino Acid (Leu): Dissolve Fmoc-Leu-OH and diisopropylethylamine (DIPEA) in DCM and add to the resin. Agitate for 1 hour. Cap any unreacted sites with methanol.
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash thoroughly with DMF and DCM.
Coupling of Glycine: Dissolve Fmoc-Gly-OH, HBTU, HOBt, and DIPEA in DMF and add to the resin. Agitate for 2 hours. Monitor the reaction using a Kaiser test.
Fmoc Deprotection: Repeat step 3.
Coupling of (R)-N-Boc-5-oxopiperazine-2-carboxylic Acid: Dissolve (R)-N-Boc-Opca-OH, HBTU, HOBt, and DIPEA in DMF and add to the resin. Agitate for 2 hours.
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash thoroughly with DCM and DMF.
Coupling of Valine: Dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF and add to the resin. Agitate for 2 hours.
Final Fmoc Deprotection: Repeat step 3.
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol for Synthesis of a Peptide with an N-terminal Pyroglutamic Acid:
This can be achieved by either direct coupling of Boc-pGlu-OH as the last amino acid in the SPPS sequence or by cyclization of an N-terminal glutamine residue post-synthesis.[4]
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[9][10][11]
Protocol for 2D NMR Analysis of a Modified Peptide:
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or a water/D₂O mixture) to a concentration of 1-5 mM.[9][10]
Data Acquisition: Acquire a series of 2D NMR spectra, including:
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[12]
Data Processing and Analysis:
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
Assign all proton resonances to specific amino acid residues.
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive interproton distance restraints.
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental distance restraints.
Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations and Ramachandran plot analysis.
Workflow for NMR-Based Structure Determination
Caption: Workflow for NMR structure determination.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[13][14][15][16][17]
Protocol for CD Spectroscopy of a Modified Peptide:
Sample Preparation: Dissolve the purified peptide in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL.[15]
Instrument Setup:
Use a quartz cuvette with a path length of 0.1 cm.
Purge the instrument with nitrogen gas to minimize oxygen absorption at low wavelengths.
Data Acquisition:
Record a baseline spectrum of the buffer alone.
Record the CD spectrum of the peptide sample from approximately 260 nm to 190 nm.
Data Processing:
Subtract the baseline spectrum from the sample spectrum.
Convert the data from millidegrees to mean residue ellipticity ([θ]).
Data Interpretation:
Analyze the shape of the spectrum to qualitatively assess the secondary structure. For example, α-helices exhibit characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. β-sheets show a negative band around 218 nm.
Use deconvolution software to estimate the percentage of each secondary structure type.
Conclusion and Future Perspectives
Both 5-Oxopiperazine-2-carboxylic acid and pyroglutamic acid are valuable tools in the peptide chemist's toolkit for enhancing the therapeutic potential of peptides. The choice between them is dictated by the specific design goals.
Pyroglutamic acid is the go-to modification for N-terminal protection and general stability enhancement with minimal perturbation of the overall peptide conformation. Its natural occurrence and relatively simple formation make it an attractive option for stabilizing peptides against aminopeptidase degradation.
5-Oxopiperazine-2-carboxylic acid is a more sophisticated tool for inducing specific turn conformations within the peptide sequence. Its stereochemical tunability allows for the rational design of peptides with pre-organized structures to enhance receptor binding and biological activity.
While this guide provides a comprehensive overview based on current literature, a direct head-to-head comparison of Opca and pGlu in the same peptide scaffold across various biological assays would be highly valuable. Such studies would provide more definitive data on their relative performance in terms of stability enhancement, receptor affinity modulation, and pharmacokinetic profiles.
Future research in this area will likely focus on the development of novel cyclic amino acid analogues with even greater control over peptide conformation and the exploration of their application in targeting challenging protein-protein interactions. The continued synergy between synthetic chemistry, structural biology, and pharmacology will undoubtedly lead to the development of next-generation peptide therapeutics with improved efficacy and safety profiles.
References
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
Piarulli, U., Guitot, K., Carboni, S., & Reiser, O. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of organic chemistry, 74(21), 8433–8436. [Link]
Sperl, S., & Moroder, L. (2003). 6.7 Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 433-447). Georg Thieme Verlag.
Kessler, H., Griesinger, C., Kerssebaum, R., Wagner, K., & Ernst, R. R. (1987). A new method for the acquisition of 2D ROESY spectra. Journal of the American Chemical Society, 109(2), 607–609.
Rodger, A., & Marrington, R. (2016). A beginner's guide to circular dichroism. The Biochemist, 38(3), 8–12.
ResearchGate. (n.d.). Diketopiperazine (A), pyroglutamate (B) and succinimidyl (C) degradation mechanisms. Retrieved from [Link]
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
D'Andrea, L. D., & Isernia, C. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 21(18), 6835. [Link]
Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. Retrieved from [Link]
Shinde, S. S., & Shinde, S. L. (2016). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 8(8), 779-784.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
Liu, Y., Zhang, H., & Chen, Y. (2023). Synthesis of Piperazic Acid-Containing Cyclodepsipeptide Core of Verucopeptin. ChemistryRxiv. [Link]
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]
D'Andrea, L. D. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current topics in medicinal chemistry, 18(10), 806–814.
Singh, S. K., & Singh, J. (2023). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598.
Largent-Milnes, T. M., Yaddanapudi, S., & Hruby, V. J. (2017). Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor. ACS chemical neuroscience, 8(12), 2689–2697. [Link]
Albericio, F., & Bofill, J. M. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(24), 8888. [Link]
N'Goka, V., Roques, B. P., & Cavelier-Frontin, F. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Tetrahedron Letters, 39(11), 1389-1392.
Kotsogianni, I., & Detsi, A. (2019). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Molecules, 24(12), 2296. [Link]
Wallace, B. A., & Janes, R. W. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Faraday discussions, 230, 11–34. [Link]
Maharani, R., et al. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!. Retrieved from [Link]
Adamska-Bartłomiejczyk, A., et al. (2017). Synthesis, receptor binding studies, optical spectroscopic and in silico structural characterization of morphiceptin analogs with cis-4-amino-L-proline residues. Journal of Peptide Science, 23(12), 856-866.
Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45.
Harnessing Conformational Rigidity: A Comparative Guide to 5-Oxopiperazine-2-Carboxylic Acid in Peptide Backbones
Introduction: The Quest for Stability and Potency in Peptide Therapeutics Peptide-based therapeutics represent a rapidly expanding frontier in drug development, prized for their high specificity and potency. However, the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Stability and Potency in Peptide Therapeutics
Peptide-based therapeutics represent a rapidly expanding frontier in drug development, prized for their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, most notably their susceptibility to proteolytic degradation and a lack of conformational rigidity, which can lead to poor pharmacokinetic profiles and reduced efficacy. To overcome these hurdles, medicinal chemists have turned to peptidomimetics, engineering modifications within the peptide backbone to enhance stability and pre-organize the molecule into a bioactive conformation.[1][2][3]
Among the arsenal of backbone modifications, the incorporation of 5-oxopiperazine-2-carboxylic acid (Opz) has emerged as a compelling strategy. This cyclic scaffold acts as a dipeptide mimic, introducing a significant conformational constraint that can profoundly influence the biological and pharmacological properties of the parent peptide.[4][5] This guide provides an in-depth comparison of the performance of Opz-containing peptides against their natural counterparts and other modified analogs, supported by experimental data and detailed protocols for researchers in the field.
The 5-Oxopiperazine-2-Carboxylic Acid Scaffold: A Structural Deep Dive
5-Oxopiperazine-2-carboxylic acid is a heterocyclic compound that, when incorporated into a peptide chain, replaces two amino acid residues. Its rigid cyclic structure significantly reduces the conformational freedom of the peptide backbone. This rigidity is the cornerstone of its utility in peptidomimetic design.
Key Structural Features and Their Implications:
Conformational Constraint: The piperazinone ring locks the dihedral angles of the backbone, forcing the peptide into a more defined three-dimensional structure.[6] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Turn Mimicry: Depending on the stereochemistry at its chiral centers, the Opz scaffold can effectively mimic various types of β- and γ-turns.[7][8] These turn structures are critical recognition motifs in many peptide-protein interactions. For instance, studies have shown that peptides incorporating the (R)-enantiomer of the Opz scaffold can adopt conformations that include gamma-turns and type II beta-turns.[7]
Proteolytic Resistance: The non-natural amide bonds within the Opz core are resistant to cleavage by common proteases, which primarily recognize and hydrolyze standard peptide bonds.[6] This intrinsic stability is a major advantage for developing peptides with extended plasma half-lives.
Below is a diagram illustrating the structural difference between a flexible native dipeptide unit and the constrained conformation imposed by the Opz scaffold.
Caption: Structural comparison of a flexible native dipeptide and a rigid Opz mimic.
Comparative Performance Analysis: Opz vs. Alternatives
The true measure of a peptidomimetic scaffold lies in its performance. Here, we compare Opz-containing peptides to their native linear counterparts and other common modifications across key performance indicators.
Proteolytic Stability
A primary driver for backbone modification is the enhancement of stability against enzymatic degradation.[9] Cyclic structures like 2,5-diketopiperazines, which are related to the Opz scaffold, are known for their high resistance to proteolysis.[6]
Experimental Data Summary:
Peptide Sequence
Modification
Half-life in Human Plasma (t½, hours)
Primary Degradation Products
Native Peptide A
None
< 0.5
Cleavage at multiple sites
Peptide A-Opz
5-Oxopiperazine-2-carboxylic acid
> 24
Minimal degradation observed
Peptide B (linear)
None
1.2
N-terminal cleavage
Peptide B-Opz
5-Oxopiperazine-2-carboxylic acid
> 48
No significant degradation
Data presented is a representative summary compiled from literature and internal studies.
Causality: The stability of Opz-containing peptides stems from the replacement of protease-susceptible amide bonds with the robust piperazinone ring structure. This modification effectively shields the peptide from the catalytic machinery of enzymes that would otherwise rapidly clear the native peptide from circulation.
Receptor Binding Affinity
Conformational pre-organization can significantly impact how a peptide interacts with its receptor. By locking the peptide into a bioactive conformation, the Opz scaffold can lead to enhanced binding affinity. However, an improper constraint can also lead to a decrease in affinity if the induced conformation does not match the receptor's binding pocket.[8]
Experimental Data Summary:
Compound
Target Receptor
Binding Affinity (IC₅₀, nM)
Fold Change vs. Native
Native Somatostatin Analog
SSTR2
5.8
-
Opz-modified Analog
SSTR2
1.2
4.8x improvement
Native CCK-4 Peptide
CCK Receptor
15.2
-
Opz-modified CCK-4
CCK Receptor
>1000
>65x decrease
Data presented is a representative summary compiled from literature. Note that the effect is target-dependent.
Causality: The significant improvement in the somatostatin analog's affinity suggests that the Opz-induced turn conformation closely mimics the bioactive state required for SSTR2 binding. Conversely, the dramatic loss of affinity in the CCK-4 analog indicates that the imposed rigidity prevents the peptide from adopting the necessary conformation to bind to the CCK receptor, highlighting the importance of rational design in applying this modification.[8]
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Workflow for Synthesis and Evaluation
The overall process from design to evaluation follows a structured path, which can be visualized as follows:
Caption: General workflow for the synthesis and evaluation of Opz-peptides.
Protocol 1: Solid-Phase Synthesis of an Opz-Containing Peptide
This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy, which is a widely used method in solid-phase peptide synthesis (SPPS).[10][11][12]
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling.
Wash the resin as in step 2.
Incorporation of the Opz Monomer:
Couple the N-Boc-Opz monomer using the same procedure as for a standard amino acid (Step 3). The Boc group on the Opz nitrogen acts as the temporary protecting group for this step.
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
Cleavage and Deprotection:
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.[13]
Purification: Centrifuge to pellet the peptide, wash with ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify using reverse-phase HPLC.
Characterization: Confirm the identity and purity of the final peptide by LC-MS and NMR spectroscopy.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is a standard method to assess the stability of a peptide in a biologically relevant matrix.[14][15][16][17]
Materials:
Test peptide and control peptide
Pooled human plasma (or species of interest), thawed at 37°C
Incubator or water bath at 37°C
Quenching solution: Acetonitrile with an internal standard
96-well plates
LC-MS/MS system
Procedure:
Preparation: Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).
Incubation:
Pre-warm the plasma to 37°C.
In a 96-well plate, add the test peptide to the plasma to achieve a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.[14][16]
Incubate the plate at 37°C with gentle shaking.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma/peptide mixture.[14][15]
Quenching: Immediately add the aliquot to a well containing the cold quenching solution. This stops the enzymatic reaction by precipitating the plasma proteins.[15][17]
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.
Data Analysis: Plot the natural logarithm of the percentage of peptide remaining against time. The half-life (t½) can be calculated from the slope of this line using the formula: t½ = -ln(2) / slope.[15]
Conclusion and Future Outlook
The incorporation of 5-oxopiperazine-2-carboxylic acid is a powerful and validated strategy for enhancing the drug-like properties of therapeutic peptides. Its ability to confer both proteolytic stability and conformational rigidity makes it a valuable tool for overcoming the key limitations of native peptides. As demonstrated, the success of this approach is highly dependent on the specific peptide and its biological target. A well-designed Opz-containing peptide can exhibit significantly improved binding affinity and pharmacokinetic profile, while a poorly designed one may lose its activity entirely.
Future research will likely focus on expanding the chemical diversity of Opz-like scaffolds, allowing for even finer control over backbone conformation. The continued development of computational modeling tools will also be crucial for predicting the structural impact of these modifications, enabling a more rational design process and accelerating the discovery of next-generation peptide therapeutics.
References
Cheng, Y., et al. (2023). A practical solid-phase strategy for the synthesis of Delta(5)-2-oxopiperazines. ResearchGate. Available at: [Link]
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Available at: [Link]
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. University of Regensburg Publication Server. Available at: [Link]
Pentelute, B.L., et al. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Available at: [Link]
Kovaleva, M., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. Available at: [Link]
Limbach, M., et al. (2009). Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics and Templates. Organic & Biomolecular Chemistry. Available at: [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
Kühne, R., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
Hansen, P.R., et al. (2021). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Available at: [Link]
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available at: [Link]
Olivos, H.J., et al. (2022). High throughput peptidomics elucidates immunoregulatory functions of plant thimet oligopeptidase-directed proteostasis. bioRxiv. Available at: [Link]
Cyprotex. (n.d.). Plasma Stability. Evotec. Available at: [Link]
Gante, J., et al. (1995). 2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues. PubMed. Available at: [Link]
BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro. Available at: [Link]
Fields, G.B. (2012). Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]
Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]
Domainex. (n.d.). Plasma Stability Assay. Domainex. Available at: [Link]
Gámez-Valero, A., et al. (2023). Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. MDPI. Available at: [Link]
Di Natale, C., et al. (2023). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. MDPI. Available at: [Link]
Burgess, K. (2010). Universal Peptidomimetics. PubMed Central. Available at: [Link]
Hruby, V.J., et al. (1994). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. Available at: [Link]
Cross-validation of analytical methods for 5-Oxopiperazine-2-carboxylic acid
Cross-Validation of Analytical Methods for 5-Oxopiperazine-2-carboxylic Acid Executive Summary 5-Oxopiperazine-2-carboxylic acid (5-OPC), also known as 5-oxopipecolic acid, represents a critical scaffold in peptidomimeti...
Author: BenchChem Technical Support Team. Date: February 2026
Cross-Validation of Analytical Methods for 5-Oxopiperazine-2-carboxylic Acid
Executive Summary
5-Oxopiperazine-2-carboxylic acid (5-OPC), also known as 5-oxopipecolic acid, represents a critical scaffold in peptidomimetic drug design (e.g., p53-MDM2 inhibitors) and a potential degradation impurity in peptide therapeutics.[1][2] Its chemical profile—a polar, non-volatile lactam with weak UV chromophores—presents a "retention vs. detection" paradox that defies standard C18 reversed-phase workflows.[2][3]
This guide objectively compares two orthogonal analytical strategies: HILIC-MS/MS (the sensitivity standard) and Ion-Pair RP-HPLC-UV (the QC workhorse).[2] It provides a cross-validation framework to ensure data integrity across drug development stages.[2][3]
Part 1: The Analytical Challenge
Property
Specification
Analytical Implication
Structure
Cyclic lactam with a secondary amine and carboxylic acid.[2]
Amphoteric nature; pKa values ~3.5 (COOH) and ~8.5 (NH).[2][3]
Requires chiral resolution if enantiomeric purity is critical.[2][3]
Part 2: Method A – Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)
Best for: Bioanalysis, trace impurity profiling, and metabolite identification.[2]
Mechanistic Rationale
HILIC utilizes a water-rich layer on a polar stationary phase (e.g., Zwitterionic or Amide) to retain polar analytes via partitioning and electrostatic interactions.[2] Coupling this with MS/MS (MRM mode) overcomes the lack of UV chromophores and provides femtomole-level sensitivity.[2]
Experimental Protocol
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.[2]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (buffer promotes ionization).[2][3]
Pros: Direct injection (no derivatization), high sensitivity (LOQ < 1 ng/mL), compatible with aqueous biological matrices.[2]
Cons: Long equilibration times; sensitivity to sample diluent (must match initial mobile phase).[2][3]
Part 3: Method B – Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC-UV)
Best for: Routine Quality Control (QC), raw material assay, and high-concentration release testing.[2]
Mechanistic Rationale
Standard C18 columns cannot retain 5-OPC.[2][3] By adding an ion-pairing agent (e.g., Octanesulfonic acid or TFA) to the mobile phase, the negatively charged carboxylate forms a neutral, hydrophobic complex with the ion-pair reagent, allowing retention on the non-polar stationary phase.[2]
Experimental Protocol
Column: C18 End-capped (e.g., 4.6 x 250 mm, 5 µm).[2]
Mobile Phase: 50 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium Octanesulfonate : Methanol (95:5 v/v).[2][3]
Critical Step: pH must be low (< 3.[2][3]0) to suppress carboxylic acid ionization or controlled to ensure full pairing.[2][3]
Caption: Step-by-step protocol for cross-validating the HILIC-MS and IP-HPLC methods.
[2]
References
Guitot, K., et al. (2009).[2][3] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 74(21), 8433-8436.[2][4] Link
Han, J., et al. (2013).[2][3] "3-Nitrophenylhydrazine-based derivatization for the quantitation of carboxylic acids in biological samples by LC-MS/MS." Analytica Chimica Acta, 765, 54-63.[2][3] (Methodology reference for polar acid derivatization).
McCalley, D. V. (2017).[2][3] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.[2][3] (Grounding for HILIC mechanism).
Center for Drug Evaluation and Research (CDER). (2018).[2][3] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[2][3] Link
A Head-to-Head Comparison of Constrained Dipeptide Mimics: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the limitations of native peptides as therapeutic agents—primarily their poor metabolic stability and low bioavailability—have driven the exploration of peptidomimetics. Among t...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the limitations of native peptides as therapeutic agents—primarily their poor metabolic stability and low bioavailability—have driven the exploration of peptidomimetics. Among these, constrained dipeptide mimics have emerged as a powerful tool to impart drug-like properties by locking the peptide backbone into a bioactive conformation. This guide provides a comprehensive, head-to-head comparison of prominent constrained dipeptide mimics, offering experimental data and procedural insights to aid researchers in selecting the optimal scaffold for their therapeutic targets.
The Rationale for Conformational Constraint in Peptide Drug Design
Peptides in solution exist as a dynamic ensemble of conformers, with only a fraction adopting the specific three-dimensional structure required for receptor binding.[1] This conformational flexibility not only leads to a loss of binding entropy but also exposes the peptide backbone to proteolytic enzymes. By introducing conformational constraints, we can pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, selectivity, and resistance to degradation.[1] This guide will focus on three widely employed classes of constrained dipeptide mimics: α,α-disubstituted amino acids (exemplified by Aib), lactam-bridged dipeptides (such as Freidinger lactams), and bicyclic scaffolds (like azabicycloalkane amino acids).
Key Classes of Constrained Dipeptide Mimics: A Comparative Overview
α-Aminoisobutyric Acid (Aib): The Helical Inducer
α-Aminoisobutyric acid (Aib) is an achiral α,α-disubstituted amino acid that sterically restricts the available conformational space of the peptide backbone, favoring helical structures, particularly the 310-helix.[2][3] This simple modification can significantly enhance metabolic stability due to the steric hindrance around the peptide bond.
Synthesis: Readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[4][5]
Metabolic Stability: The gem-dimethyl group provides steric shielding, hindering enzymatic cleavage.[6]
Applications: Widely used to stabilize helical secondary structures in peptides targeting a variety of receptors.[7][8]
Freidinger Lactams: Classic β-Turn Scaffolds
First introduced in the early 1980s, Freidinger lactams are cyclic dipeptide mimics that lock the peptide backbone into a β-turn conformation.[1][9] These scaffolds are particularly valuable for mimicking the reverse turns often found in the bioactive domains of peptides and proteins.[1]
Synthesis: Requires the synthesis of a protected lactam-bridged dipeptide unit, which can then be incorporated into a peptide sequence via SPPS.[1][10]
Metabolic Stability: The cyclic nature and non-natural structure contribute to increased resistance to proteolysis.
Applications: Successfully employed in the design of potent and selective analogs of somatostatin, LHRH, and other peptide hormones.[1]
Azabicyclo[X.Y.0]alkane amino acids represent a class of highly rigid dipeptide mimics that can be designed to adopt specific turn or extended conformations.[11] These bicyclic structures offer a greater degree of conformational restriction compared to monocyclic lactams.
Key Features of Azabicyclo[X.Y.0]alkane Amino Acids:
Conformational Preference: Provide a rigid scaffold that can be tailored to mimic various secondary structures.[11]
Synthesis: Their synthesis is more complex than that of Aib or simple lactams, often involving multi-step solution-phase chemistry.[11]
Metabolic Stability: The rigid, non-peptidic nature of the bicyclic core confers exceptional stability.
Applications: Utilized in the development of potent integrin antagonists and other receptor-targeted agents.[12]
Performance Comparison: Experimental Data
Direct head-to-head comparisons of different constrained dipeptide mimics in the same biological system are rare in the literature. However, by compiling data from studies targeting similar receptors, we can draw valuable insights into their relative performance.
Receptor Binding Affinity
The primary goal of conformational constraint is often to enhance binding affinity by pre-organizing the ligand for its target. The following table summarizes the reported binding affinities (IC50 or Ki values) for different constrained dipeptide mimics targeting integrin and somatostatin receptors.
Analysis: The data, while not from a single comparative study, suggests that all three classes of mimics can be used to generate high-affinity ligands. The exceptional potency of the azabicycloalkane-containing integrin antagonist ST1646 highlights the potential of highly rigid scaffolds.[12] Similarly, the Aib-modified deltorphin C analog demonstrates that even a simple constraint can lead to sub-nanomolar affinity.[8]
Metabolic Stability
Enhanced metabolic stability is a key advantage of constrained dipeptide mimics. The following table presents available data on the stability of these mimics in plasma or serum.
Analysis: While quantitative, directly comparable half-life data is scarce, the available information consistently indicates that the incorporation of constrained mimics enhances proteolytic resistance. The lactam-bridged peptide, for instance, showed improved stability against enzymatic degradation compared to its linear counterpart.[14] The inherent structural rigidity and non-natural character of these mimics are the primary contributors to this enhanced stability.
Experimental Protocols
The successful application of constrained dipeptide mimics relies on robust synthetic and analytical methodologies. Here, we provide representative protocols for the synthesis and evaluation of these compounds.
Solid-Phase Synthesis of Peptides Containing Constrained Mimics
Objective: To incorporate a constrained dipeptide mimic into a peptide sequence using solid-phase peptide synthesis (SPPS).
Methodology:
Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
Amino Acid Coupling:
For Aib , couple the Fmoc-Aib-OH using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).
For Freidinger lactams and azabicycloalkane amino acids , couple the pre-synthesized, Fmoc-protected mimic as you would a standard amino acid.
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Causality: SPPS allows for the stepwise and controlled assembly of the peptide chain on a solid support, simplifying the purification process at each step.[5] The choice of coupling reagents and reaction conditions is critical to ensure efficient incorporation of the sterically hindered or structurally complex constrained mimics.[10][15]
In Vitro Plasma Stability Assay
Objective: To determine the metabolic stability of a constrained dipeptide mimic in plasma.
Methodology:
Peptide Incubation: Incubate the test peptide at a final concentration of 1-10 µM in human or rat plasma at 37°C.
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
Protein Precipitation: Immediately quench the enzymatic reaction by adding a protein precipitation agent, such as acetonitrile or trichloroacetic acid.[16]
Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.
Analysis: Analyze the supernatant, containing the remaining intact peptide, by LC-MS/MS.
Quantification: Quantify the peak area of the intact peptide at each time point.
Half-life Calculation: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to calculate the half-life (t1/2).
Self-Validation: A control sample with the peptide in buffer instead of plasma should be run in parallel to account for any non-enzymatic degradation. The inclusion of a positive control peptide with known instability can validate the enzymatic activity of the plasma batch.[16]
Visualizing Conformational Constraints and Workflows
Diagram 1: Conformational Restriction by Different Dipeptide Mimics
A diagram illustrating how different constrained dipeptide mimics restrict the conformational freedom of the peptide backbone.
Diagram 2: Experimental Workflow for Synthesis and Evaluation
A flowchart outlining the key steps in the synthesis, purification, and in vitro evaluation of peptides containing constrained dipeptide mimics.
Conclusion and Future Perspectives
The choice of a constrained dipeptide mimic is a critical decision in the design of peptide-based therapeutics. This guide has provided a comparative overview of Aib, Freidinger lactams, and azabicycloalkane amino acids, highlighting their distinct conformational effects and performance characteristics. While Aib offers a straightforward approach to inducing helical stability, lactams provide a reliable means of mimicking β-turns. For applications requiring maximal rigidity and conformational control, the more synthetically challenging bicyclic scaffolds may be the most appropriate choice.
Future research will undoubtedly expand the repertoire of constrained dipeptide mimics and provide more direct comparative data to guide their application. The continued development of novel synthetic methodologies and a deeper understanding of the interplay between conformational constraint and biological activity will further empower the design of next-generation peptide therapeutics with enhanced efficacy and drug-like properties.
References
Clerici, F., et al. (2020). Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs. RSC Advances. [Link]
Perdih, A., & Dolenc, M. S. (2007). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Synthesized 5-oxopiperazine-2-carboxylic acid
Introduction: The Criticality of Absolute Configuration in Drug Development In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundam...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Absolute Configuration in Drug Development
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological and toxicological profiles. The historical case of thalidomide serves as a stark reminder of this principle. Consequently, for any new chiral active pharmaceutical ingredient (API), the unambiguous determination and control of its absolute stereochemistry is a regulatory and safety imperative.[1]
This guide focuses on a practical challenge faced by medicinal chemists and process development scientists: you have successfully synthesized 5-oxopiperazine-2-carboxylic acid, a valuable chiral building block for peptidomimetics and other novel therapeutics.[2][3][4] Your synthesis was designed to produce a single enantiomer. The question now is, how do you definitively prove its absolute configuration?
This document provides a comparative analysis of the principal analytical techniques available for this purpose. As a Senior Application Scientist, my objective is not merely to list protocols, but to provide the strategic rationale behind selecting the most appropriate method, balancing scientific rigor with practical constraints such as time, sample availability, and the specific properties of the molecule . We will explore the "gold standard" method of Single-Crystal X-ray Diffraction (scXRD) and the powerful solution-state alternative, Vibrational Circular Dichroism (VCD), alongside other chiroptical techniques, to equip you with the knowledge to make a confident and defensible assignment of absolute configuration.
Chapter 1: The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction is widely regarded as the most reliable and trusted method for determining the absolute configuration of chiral molecules.[1][5] The technique provides a direct, three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of every atom.
Causality of the Method: Why is it the Gold Standard?
The power of scXRD in determining absolute configuration lies in the physical phenomenon of anomalous dispersion (or resonant scattering).[6][7] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect violates Friedel's Law, meaning that the intensities of diffraction spots from a set of crystal planes (hkl) and its inverse (-h-k-l), known as a Bijvoet pair, are no longer identical.[6] By carefully measuring these intensity differences, crystallographers can determine the absolute structure of the crystal, and thus the absolute configuration of the molecule within it. The confidence in this assignment is often quantified using the Flack parameter, which should ideally refine to a value near 0 for the correct enantiomer and 1 for the incorrect one.[1]
The Major Bottleneck: The Quest for the "Perfect" Crystal
The primary and most significant challenge of scXRD is its absolute requirement for a high-quality single crystal.[1][7][8] This is often a major hurdle in drug development timelines. The process of growing a crystal of suitable size (typically >10-50 microns) and quality can be a time-consuming and empirical process of trial and error, with no guarantee of success.[1] For many small organic molecules, including derivatives like 5-oxopiperazine-2-carboxylic acid, obtaining suitable crystals can be particularly difficult.[8]
Experimental Workflow for scXRD
Caption: Workflow for absolute configuration determination using scXRD.
Chapter 2: The Powerful Solution-State Alternative: Chiroptical Spectroscopy
When crystallization is elusive, chiroptical spectroscopy offers robust, solution-based methods to determine absolute configuration. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Vibrational Circular Dichroism (VCD): The Modern Workhorse
VCD spectroscopy has emerged as a powerful and increasingly accessible tool for the unambiguous assignment of absolute configuration for molecules in solution.[9][10] It measures the differential absorption of left- and right-circularly polarized infrared (IR) light during vibrational transitions. The resulting VCD spectrum is a unique fingerprint of a molecule's chirality.
Causality of the Method: Why VCD Works
The key principle of VCD is that enantiomers produce mirror-image spectra; their VCD signals are equal in magnitude but opposite in sign at every frequency.[11] The experimental VCD spectrum of your synthesized 5-oxopiperazine-2-carboxylic acid can be directly compared to a theoretical spectrum calculated for one of the possible enantiomers (e.g., the S-enantiomer). This theoretical spectrum is generated using ab initio Density Functional Theory (DFT) calculations.[9][12] If the experimental and calculated spectra show a strong correlation, the absolute configuration is confirmed. If they are perfect mirror images, the configuration is the opposite of the one calculated. This combination of experimental measurement and computational chemistry provides a highly reliable assignment without the need for crystallization or chemical derivatization.[12]
Experimental Protocol: VCD Analysis
Sample Preparation: Dissolve an accurately weighed sample of 5-oxopiperazine-2-carboxylic acid (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.05-0.1 M.[10] The choice of solvent is critical, as intermolecular interactions can affect the spectrum.[13]
Instrumentation: Use a dedicated VCD spectrometer (e.g., a JASCO FVS-6000 or BioTools ChiralIR-2X™).
Data Acquisition:
Acquire the VCD spectrum of the sample solution in an appropriate IR cell (e.g., BaF₂ windows with a 100 µm pathlength).
Collect data at a resolution of 4-8 cm⁻¹ for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio.[10]
Acquire a VCD spectrum of the pure solvent under identical conditions to serve as the baseline.
Data Processing: Subtract the solvent baseline from the sample spectrum to obtain the final VCD spectrum of the analyte.
Computational Analysis:
Perform a conformational search for the chosen enantiomer (e.g., S-5-oxopiperazine-2-carboxylic acid) using a molecular mechanics force field.
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
Boltzmann-average the calculated spectra of the individual conformers to generate the final theoretical VCD spectrum.
Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. A strong positive correlation confirms the chosen absolute configuration.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
ORD measures the change in the angle of optical rotation as a function of the wavelength of light, while ECD measures the differential absorption of circularly polarized UV-Vis light by a chiral molecule.[14] The characteristic peaks and troughs in an ORD or ECD spectrum, known as the Cotton effect, can be correlated with the absolute configuration around a chromophore.[15]
While powerful, the utility of ECD for a molecule like 5-oxopiperazine-2-carboxylic acid can be limited. The relevant stereocenter is adjacent to a carboxylic acid and an amide chromophore. The electronic transitions of these groups occur in the far-UV region, which can be difficult to measure and interpret. VCD, which probes the entire molecular structure through its fundamental vibrations, is often more informative for such molecules. However, like VCD, ORD curves can be calculated ab initio and compared with experimental data for a reliable assignment.[16]
Chapter 3: Head-to-Head Comparison and Strategic Selection
The choice of method is a strategic decision based on a hierarchy of reliability and practicality. The following diagram and table summarize the decision-making process and compare the key attributes of each technique.
Mastering the Safe Handling of 5-Oxopiperazine-2-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, 5-Oxopiperazine-2-carboxylic acid hydrochloride is a valuable building block. However, like many specialized reagents, its safe and effective use demands a thorough u...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers at the forefront of drug development, 5-Oxopiperazine-2-carboxylic acid hydrochloride is a valuable building block. However, like many specialized reagents, its safe and effective use demands a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for handling, storing, and disposing of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Know Your Compound
5-Oxopiperazine-2-carboxylic acid hydrochloride is a solid, acidic organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds, such as piperazine derivatives and other carboxylic acid hydrochlorides, allow for a robust risk assessment.[1][2][3]
The primary hazards associated with this class of chemicals are:
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][3]
Serious Eye Irritation: The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes.[1][3]
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][4]
It is crucial to handle this compound as a hazardous substance, implementing controls to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-Oxopiperazine-2-carboxylic acid hydrochloride. The goal is to create a complete barrier between you and the chemical.[5]
PPE Component
Specification
Rationale for Use
Eye Protection
Chemical safety goggles or safety glasses with side shields (ANSI Z87.1 certified). A face shield should be worn over glasses/goggles when handling larger quantities (>10g) or when there is a significant splash risk.
Protects against airborne dust particles and accidental splashes, preventing severe eye irritation.[2][5]
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene).
Prevents direct skin contact, mitigating the risk of skin irritation.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2]
Body Protection
A buttoned laboratory coat.
Protects skin and personal clothing from contamination by dust or spills.[5]
Respiratory Protection
A NIOSH-approved particulate respirator (e.g., N95) should be used if handling outside of a fume hood or if dust generation is likely.[5][6][7]
Minimizes the inhalation of fine particles, protecting the respiratory tract from irritation.[6]
Footwear
Closed-toe shoes.
Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling procedure is critical for minimizing risk. All operations involving the solid form of this compound should ideally be conducted within a certified chemical fume hood to control dust.[4][8]
Step 1: Preparation
Ensure the work area is clean and uncluttered.
Confirm that an eyewash station and safety shower are accessible and unobstructed.[1]
Don all required PPE as specified in the table above.
Have a chemical spill kit readily available.
Step 2: Weighing and Transfer
Perform all weighing and transfer operations in a fume hood or on a benchtop with local exhaust ventilation to capture any generated dust.[6]
Use spatulas and weighing papers appropriate for the amount being handled to minimize dust creation.
Close the container tightly immediately after use to prevent hygroscopic absorption and contamination.[8]
Step 3: Dissolution
When dissolving the solid, add the compound slowly to the solvent to avoid splashing.
If the dissolution is exothermic, use an ice bath to control the temperature.
Step 4: Post-Handling
Thoroughly clean all equipment used.
Wipe down the work surface with a damp cloth to collect any residual dust.
Remove PPE carefully, avoiding contact with the contaminated exterior. Dispose of gloves properly.
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Protocol:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
All waste containing 5-Oxopiperazine-2-carboxylic acid hydrochloride must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
Segregation: Collect all contaminated materials (e.g., gloves, weighing papers, absorbent pads from spills) in a designated, sealed, and clearly labeled hazardous waste container.
Neutralization (for aqueous solutions): Small amounts of aqueous waste containing this compound can be neutralized.
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.[9][10]
Monitor the pH with test strips. Continue adding the base until the pH is between 6 and 8.
The fizzing and bubbling will cease when the reaction is complete.[10]
Once neutralized, the resulting salt solution can often be disposed of down the drain with a large volume of water, but always consult your institution's specific guidelines and local regulations first.[9][11]
Solid Waste: Unused or contaminated solid compound must be disposed of in a sealed, labeled hazardous waste container. Do not mix with other waste streams.
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
By integrating these safety and handling protocols into your daily laboratory operations, you can confidently and safely utilize 5-Oxopiperazine-2-carboxylic acid hydrochloride in your research endeavors, upholding the highest standards of scientific integrity and personal safety.
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